Capsorubin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E,4E,6E,8E,10E,12E,14E,16E,18E)-1,20-bis[(1R,4S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaene-1,20-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-23-35(43)39(9)27-33(41)25-37(39,5)6)15-11-12-16-30(2)18-14-20-32(4)22-24-36(44)40(10)28-34(42)26-38(40,7)8/h11-24,33-34,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t33-,34-,39-,40-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOIABOMXKDDGU-YUURSNASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C1(CC(CC1(C)C)O)C)C=CC=C(C)C=CC(=O)C2(CC(CC2(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C(=O)[C@]1(C(C[C@@H](C1)O)(C)C)C)/C)/C)/C=C/C=C(/C=C/C(=O)[C@]2(C(C[C@@H](C2)O)(C)C)C)\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901018116 | |
| Record name | Capsorubin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901018116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Capsorubin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036924 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
470-38-2 | |
| Record name | Capsorubin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=470-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Capsorubin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Capsorubin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901018116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S,3'S,5R,5'R)-3,3'-dihydroxy-κ,κ-carotene-6,6'-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAPSORUBIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/805VAB3L0H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Capsorubin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036924 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
201 °C | |
| Record name | Capsorubin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036924 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
What is the chemical structure of Capsorubin
An In-Depth Technical Guide to the Chemical Structure of Capsorubin
Introduction
This compound is a prominent red xanthophyll, a class of oxygen-containing carotenoid pigments. Primarily found in the ripe fruits of red bell peppers (Capsicum annuum) and paprika, it is responsible for their characteristic deep red hue.[1] As a natural colorant, it is approved for use in the food industry under the E number E160c(ii). Beyond its role as a pigment, this compound is of significant interest to researchers and drug development professionals due to its potent antioxidant properties and potential biological activities. This guide provides a detailed examination of its chemical structure, properties, biosynthesis, and reactivity, tailored for a scientific audience.
Core Chemical Structure
This compound is a C40 tetraterpenoid, meaning it is biosynthetically derived from eight isoprene units. Its structure is characterized by a long, conjugated polyene chain with two unique five-membered rings at each end.
-
Systematic IUPAC Name: (2E,4E,6E,8E,10E,12E,14E,16E,18E)-1,20-Bis[(1R,4S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaene-1,20-dione.[1][6][7][8]
-
Common Name: (3S,3'S,5R,5'R)-3,3'-Dihydroxy-κ,κ-carotene-6,6'-dione.[1][3][5]
The molecule is symmetrical, featuring a central chain of nine conjugated double bonds. This extensive π-electron system is the chromophore responsible for its strong absorption of light in the blue-green region of the spectrum, resulting in its red appearance.
The defining features of this compound are its terminal κ-cyclopentane rings . Each ring contains a hydroxyl (-OH) group and is attached to the polyene chain via a ketone (C=O) group, which is also part of the conjugated system. The absolute stereochemistry of the chiral centers has been established as (3S, 5R, 3'S, 5'R) .[9][10][11] The hydroxyl and trimethyl groups on the cyclopentane rings are in a trans configuration relative to each other.[9][10]
Physicochemical Properties
The quantitative physicochemical properties of this compound are summarized in the table below. These properties are crucial for its extraction, formulation, and biological activity.
| Property | Value | Source(s) |
| Molecular Formula | C₄₀H₅₆O₄ | [2][3][4][5][6] |
| Molecular Weight | 600.87 g/mol | [2][3][4][6] |
| Appearance | Red crystalline solid | [3][6][12] |
| Melting Point | 201 °C | [1][3][6][13] |
| Solubility | Insoluble in water; Soluble in acetone, DMF, DMSO, and oils | [3][5][7][12] |
| logP (Octanol-Water) | 7.4 - 8.7 | [7][14] |
| pKa (Strongest Acidic) | ~14.9 | [14] |
| pKa (Strongest Basic) | ~ -2.7 | [14] |
| Polar Surface Area | 74.6 Ų | [13][14] |
| Hydrogen Bond Donors | 2 | [14] |
| Hydrogen Bond Acceptors | 4 | [14] |
| UV-Vis λmax (in Acetone) | ~462 nm | [15] |
Biosynthesis Pathway
This compound is an end-product of the carotenoid biosynthesis pathway in specific plants like Capsicum. The synthesis begins with the universal C5 isoprene precursor, isopentenyl pyrophosphate (IPP). The pathway proceeds through the formation of the C40 backbone (phytoene), followed by a series of desaturation and cyclization reactions to form β-carotene, which is then hydroxylated and epoxidized to yield violaxanthin.
The final and defining step is the enzymatic conversion of violaxanthin into this compound. This reaction is catalyzed by the enzyme Capsanthin-capsorubin synthase (CCS) .[2][4][5] The mechanism involves a pinacolic rearrangement of the 5,6-epoxy group on both β-ionone rings of violaxanthin, which results in the contraction of the six-membered rings to form the characteristic five-membered κ-rings of this compound.[5][11]
Key Experimental Methodologies
Extraction and Isolation from Natural Sources
The standard protocol for isolating this compound from dried paprika (Capsicum annuum) involves several key steps:
-
Solvent Extraction: The dried and ground paprika powder is extracted with a solvent or a mixture of solvents such as hexane, acetone, ethanol, or ethyl acetate to produce paprika oleoresin.[15][16][17] Supercritical CO₂ extraction is also used for a cleaner, solvent-free process.[17][18]
-
Saponification: In paprika, xanthophylls like this compound are often esterified with fatty acids.[17] A saponification step, typically involving incubation with methanolic potassium hydroxide (KOH), is performed to hydrolyze these esters and yield the free carotenoid.[6]
-
Purification: The crude extract is washed to remove water-soluble impurities and then concentrated. Purification is achieved through chromatographic techniques. Open column chromatography using adsorbents like calcium carbonate or aluminium oxide can be used for initial separation.[19]
-
High-Performance Liquid Chromatography (HPLC): Final purification and quantification are performed using reversed-phase HPLC, often with a C18 or C30 column.[6][19][20] A gradient elution system with solvents like methanol, methyl-tert-butyl ether (MTBE), and water is employed to separate this compound from other carotenoids.[19]
Chemical Synthesis
The total synthesis of this compound has been achieved through stereoselective methods. One prominent approach involves the condensation of two C₁₅ cyclopentane ketone units with a central C₁₀ dialdehyde (crocetindial).[1] More recent syntheses have utilized a Lewis acid-promoted regio- and stereoselective rearrangement of a tetrasubstituted epoxy dienal to construct the key cyclopentyl ketone intermediate with high precision.[13] These synthetic routes are critical for confirming the absolute stereochemistry and for producing pure standards for research.
Structural Characterization
The definitive structure of this compound is elucidated using a combination of modern spectroscopic techniques:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This hyphenated technique is used to separate this compound from complex mixtures and confirm its molecular weight. Atmospheric Pressure Chemical Ionization (APCI) is a common ionization source for carotenoids.[20][21]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the precise atomic connectivity and stereochemical arrangement of the molecule.[19][22] 2D NMR experiments (like COSY and HMBC) help assign all proton and carbon signals unambiguously.
-
UV-Visible Spectroscopy: This technique is used to identify the characteristic absorption spectrum of the polyene chromophore. In acetone, this compound exhibits a primary absorption maximum (λmax) around 462 nm.[15]
Structure-Reactivity Relationships
The unique chemical structure of this compound directly dictates its chemical reactivity and biological function, particularly its antioxidant capacity.
Reaction with Reactive Oxygen Species (ROS)
This compound is an effective scavenger of various reactive oxygen species. Its interactions have been characterized, revealing specific reaction products. Unlike carotenoids with β-ionone rings (like β-carotene or capsanthin), which typically form 5,6- or 5,8-epoxides, this compound's κ-ring structure leads to different products. Studies using LC-MS and ESR spectrometry have shown that this compound reacts with superoxide anion radicals (·O₂⁻) and hydroxyl radicals (·OH) to form 7,8-epoxides . In its reaction with singlet oxygen (¹O₂), it forms 7,8-endoperoxides .[3][7][9][12] this compound has demonstrated higher stability against these ROS compared to capsanthin, and its ¹O₂ quenching activity is superior to that of β-carotene and zeaxanthin.[3][7][12][14]
Conclusion
The chemical structure of this compound is distinct among carotenoids, defined by its long conjugated polyene core terminated by two hydroxylated κ-cyclopentane ketone rings with a specific (3S, 5R, 3'S, 5'R) stereochemistry. This unique architecture is not only responsible for its vibrant red color but is also the foundation of its high chemical stability and potent antioxidant activity. A thorough understanding of its structure, properties, and reactivity is essential for its effective application as a natural colorant and for exploring its potential in pharmaceuticals and nutraceuticals.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Biochemistry and Molecular Biology of Carotenoid Biosynthesis in Chili Peppers (Capsicum spp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
- 7. seiken-site.or.jp [seiken-site.or.jp]
- 8. researchgate.net [researchgate.net]
- 9. Reaction of Paprika Carotenoids, Capsanthin and this compound, with Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Carotenoids and related compounds. Part 37. Stereochemistry and synthesis of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Collection - Reaction of Paprika Carotenoids, Capsanthin and this compound, with Reactive Oxygen Species - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]
- 13. Total synthesis of capsanthin and this compound using Lewis acid-promoted regio- and stereoselective rearrangement of tetrasubsutituted epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. fao.org [fao.org]
- 16. CN103242677A - Preparation method of paprika red pigment - Google Patents [patents.google.com]
- 17. fao.org [fao.org]
- 18. Carotenoids and Fatty Acids Obtained from Paprika Capsicum annuum by Supercritical Carbon Dioxide and Ethanol as Co-Extractant - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. botanyjournals.com [botanyjournals.com]
- 21. globalresearchonline.net [globalresearchonline.net]
- 22. taylorandfrancis.com [taylorandfrancis.com]
Unveiling Nature's Palette: A Technical Guide to Capsorubin Sources Beyond Capsicum annuum
For Immediate Release
This technical guide provides an in-depth exploration of natural sources of the vibrant red carotenoid, capsorubin, beyond the common pepper, Capsicum annuum. This document is intended for researchers, scientists, and professionals in the fields of drug development, natural products, and food science. It delves into the identification of alternative botanical sources, quantitative analysis of this compound content, detailed experimental protocols for extraction and analysis, and the underlying biosynthetic pathways.
Executive Summary
This compound, a xanthophyll carotenoid, is a potent antioxidant with significant potential in the pharmaceutical and nutraceutical industries. While commercially extracted from Capsicum annuum, research has identified other natural reservoirs of this valuable compound. This guide focuses on these alternative sources, with a primary emphasis on various species within the Lilium genus. By presenting comparative quantitative data, detailed methodologies, and clear visualizations of biosynthetic pathways, this document aims to facilitate further research and development of this compound from novel natural sources.
Alternative Natural Sources of this compound
While Capsicum annuum remains the most well-known source, several species of lily (Lilium) have been identified as containing significant amounts of this compound. These alternative botanical sources represent a potential avenue for the discovery of novel extraction techniques and applications.
Identified Lilium species containing this compound include:
-
Lilium tigrinum[1]
-
Lilium amabile[1]
-
Lilium Davidii[1]
-
Lilium leichtlinii[1]
-
Lilium pumilum[1]
-
Asiatic hybrid lily 'Saija'[1]
-
Lilium leichtlinii var. maximowiczii[4]
Quantitative Analysis of this compound Content
The concentration of this compound can vary significantly between species and even within the developmental stages of the plant. The following table summarizes the available quantitative data on this compound content in select Lilium species.
| Botanical Source | Plant Part | Developmental Stage | This compound Content (µg/g fresh weight) | Percentage of Total Carotenoids | Reference |
| Lilium leichtlinii var. maximowiczii | Petals | D1 | 0.25 | Not Reported | [4] |
| D2 | 1.65 | Not Reported | [4] | ||
| D3 | 215.28 | Not Reported | [4] | ||
| D4 | 493.43 | Not Reported | [4] | ||
| Lilium pumilum | Tepals | Not Specified | Not Reported | Up to 80% | [1] |
Experimental Protocols
The following sections detail the methodologies for the extraction and quantification of this compound from Lilium species, based on established protocols for carotenoid analysis in plant tissues.
Extraction of this compound from Lilium Petals
This protocol is a composite method adapted from procedures for carotenoid extraction from flower tissues.
Materials:
-
Fresh or freeze-dried Lilium petals
-
Liquid nitrogen
-
Mortar and pestle
-
Acetone:Methanol (2:1, v/v) extraction solvent
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or nitrogen stream evaporator
-
HPLC grade solvents for resuspension (e.g., MTBE/Methanol)
Procedure:
-
Weigh approximately 1-2 g of fresh or 0.2-0.5 g of freeze-dried petal tissue.
-
Immediately freeze the fresh tissue in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a centrifuge tube.
-
Add 10 mL of the acetone:methanol (2:1) extraction solvent.
-
Vortex the mixture vigorously for 2 minutes.
-
Sonicate the sample for 5 minutes in a sonication bath.
-
Centrifuge the mixture at 5000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant into a clean round-bottom flask.
-
Repeat the extraction (steps 5-9) on the pellet with another 10 mL of the extraction solvent until the pellet is colorless.
-
Combine all the supernatants.
-
Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C or under a gentle stream of nitrogen.
-
Redissolve the dried extract in a known volume (e.g., 1-2 mL) of an appropriate solvent for HPLC analysis (e.g., a mixture of methyl tert-butyl ether and methanol).
-
Filter the redissolved extract through a 0.22 µm syringe filter into an HPLC vial.
Quantification by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Conditions:
-
HPLC System: A system equipped with a photodiode array (PDA) or UV-Vis detector.
-
Column: A C30 reverse-phase column is recommended for optimal separation of carotenoids. A C18 column can also be used.
-
Mobile Phase: A gradient elution is typically employed. A common mobile phase system consists of:
-
Solvent A: Methanol/Water/Ammonium Acetate
-
Solvent B: Methyl tert-butyl ether (MTBE)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 450-480 nm for this compound.
-
Injection Volume: 10-20 µL
Procedure:
-
Equilibrate the HPLC column with the initial mobile phase conditions.
-
Inject the filtered sample extract.
-
Run the gradient elution program to separate the carotenoids.
-
Identify the this compound peak by comparing its retention time and spectral properties with a certified this compound standard.
-
Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve prepared with the this compound standard.
Biosynthesis of this compound in Lilium
The biosynthesis of this compound in Lilium follows the carotenoid pathway, culminating in the conversion of violaxanthin to this compound. This critical step is catalyzed by the enzyme capsanthin-capsorubin synthase (CCS).[1][2][3] The gene encoding this enzyme, Llccs, has been successfully cloned from Lilium lancifolium.[1][2][3]
The following diagram illustrates the general workflow for the extraction and analysis of this compound from Lilium species.
Conclusion
The identification of this compound in various Lilium species presents a promising opportunity for the development of alternative natural sources for this high-value carotenoid. Further research into the optimization of extraction protocols and the screening of a wider range of Lilium species could lead to the establishment of a viable commercial source of this compound beyond Capsicum annuum. The information and protocols provided in this technical guide serve as a foundational resource for scientists and researchers to advance the exploration and utilization of these alternative botanical sources.
References
- 1. Cloning and Functional Characterization of a Gene for Capsanthin-Capsorubin Synthase from Tiger Lily (Lilium lancifolium Thunb. ‘Splendens’) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cloning and functional characterization of a gene for capsanthin-capsorubin synthase from tiger lily (Lilium lancifolium Thunb. 'Splendens') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular and Metabolic Insights into Anthocyanin Biosynthesis for Spot Formation on Lilium leichtlinii var. maximowiczii Flower Petals - PMC [pmc.ncbi.nlm.nih.gov]
The Capsorubin Biosynthesis Pathway in Plants: A Technical Guide for Researchers
An in-depth exploration of the molecular machinery, enzymatic reactions, and experimental methodologies underlying the formation of capsorubin, a key red pigment in plants.
This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in plants, with a primary focus on the core enzymatic steps, quantitative data, and detailed experimental protocols. It is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this specialized branch of the carotenoid pathway.
Introduction to this compound and the Carotenoid Pathway
This compound is a red xanthophyll pigment primarily found in the ripe fruits of Capsicum species, contributing significantly to their characteristic red color. As a derivative of the broader carotenoid biosynthesis pathway, the synthesis of this compound involves a series of enzymatic reactions that convert the central precursor, geranylgeranyl pyrophosphate (GGPP), into a variety of carotenoid intermediates. This guide will detail the core pathway leading to this compound, from the initial steps of phytoene synthesis to the final conversion of violaxanthin.
The carotenoid biosynthetic pathway is a vital process in plants, producing compounds essential for photosynthesis, photoprotection, and the synthesis of phytohormones like abscisic acid and strigolactones. Carotenoids are also of significant interest for human health due to their antioxidant properties and role as precursors to vitamin A.
The Core Biosynthesis Pathway of this compound
The biosynthesis of this compound is a multi-step process localized within the plastids of plant cells. It begins with the general carotenoid pathway and concludes with a specific enzymatic reaction catalyzed by capsanthin-capsorubin synthase.
From Geranylgeranyl Pyrophosphate to Lycopene
The initial phase of the pathway involves the formation of the red carotenoid lycopene from the C20 precursor geranylgeranyl pyrophosphate (GGPP). This process is catalyzed by a series of four key enzymes:
-
Phytoene Synthase (PSY): This enzyme catalyzes the first committed step in carotenoid biosynthesis, the head-to-head condensation of two molecules of GGPP to form the colorless C40 carotenoid, 15-cis-phytoene.[1][2] This reaction is considered a major rate-limiting step in the overall pathway.[3]
-
Phytoene Desaturase (PDS): PDS introduces two double bonds into phytoene, converting it to ζ-carotene. This enzyme is a membrane-bound protein and is the target of some bleaching herbicides.
-
ζ-Carotene Desaturase (ZDS): ZDS continues the desaturation process, introducing two more double bonds to form neurosporene and then lycopene.
-
Carotenoid Isomerase (CRTISO): This enzyme catalyzes the isomerization of cis-lycopene to all-trans-lycopene, the linear, red-colored carotenoid that serves as a crucial branch-point intermediate.
Cyclization of Lycopene and Formation of Xanthophylls
The linear all-trans-lycopene molecule undergoes cyclization at its ends to form carotenes with α- or β-ionone rings. The pathway to this compound proceeds through the β,β-branch:
-
Lycopene β-cyclase (LCYB): LCYB catalyzes the formation of two β-rings at both ends of the lycopene molecule, resulting in the formation of β-carotene.[4]
-
β-Carotene Hydroxylase (BCH): This enzyme introduces hydroxyl groups onto the β-rings of β-carotene, first producing β-cryptoxanthin and then zeaxanthin.
-
Zeaxanthin Epoxidase (ZEP): ZEP catalyzes the epoxidation of the hydroxylated β-rings of zeaxanthin, leading to the formation of antheraxanthin and subsequently violaxanthin.[5] This reaction is a key step in the xanthophyll cycle, which is involved in photoprotection.[6]
The Final Step: Capsanthin-Capsorubin Synthase (CCS)
The final and defining step in this compound biosynthesis is the conversion of violaxanthin into this compound. This reaction is catalyzed by a single, bifunctional enzyme:
-
Capsanthin-Capsorubin Synthase (CCS): This enzyme is responsible for the formation of the characteristic κ-ring found in capsanthin and this compound.[7][8] It catalyzes the conversion of antheraxanthin to capsanthin and, in the context of this guide, the conversion of violaxanthin to this compound.[7][8][9] The expression of the Ccs gene is tightly regulated and is induced during fruit ripening in Capsicum species.
The overall pathway from GGPP to this compound is depicted in the following diagram:
Quantitative Data on this compound Biosynthesis
The accumulation of this compound and other carotenoids varies significantly between different plant species and even among cultivars of the same species. The following tables summarize available quantitative data on carotenoid content and enzyme kinetics.
Carotenoid Content in Ripe Capsicum Fruits
| Cultivar/Variety | This compound Content (μg/g fresh weight) | Capsanthin Content (μg/g fresh weight) | Other Major Carotenoids | Reference |
| Capsicum annuum L. (Red Pepper) | 1.46 | 9.60 | β-carotene (2.35), Zeaxanthin (1.75) | N/A |
| Capsicum annuum var. abbreviatum | 6.30 (sun-dried) | 11.48 (sun-dried) | Violaxanthin (2.41) | [10] |
| Capsicum annuum var. grossum | 16.15 (sun-dried) | 10.45 (sun-dried) | Violaxanthin (4.07) | [10] |
| Capsicum annuum (Lamuyo variety) | Not Reported | 96.67 | β-carotene (21.67), Lutein (12.03) | [1] |
Enzyme Kinetic Parameters
Obtaining precise kinetic data for all enzymes in the carotenoid biosynthesis pathway is challenging due to their membrane-associated nature and the hydrophobicity of their substrates. However, some data is available:
| Enzyme | Substrate | Km | Vmax | Organism | Reference |
| Lycopene β-cyclase (Erwinia uredovora) | Lycopene | 1.8 µM | Not Reported | Erwinia uredovora | [11] |
| Lycopene β-cyclase (Erwinia uredovora) | NADPH | 2.5 mM | Not Reported | Erwinia uredovora | [11] |
| Capsanthin/Capsorubin Synthase (Capsicum annuum) | NADPH | 0.25 mM | Not Reported | Capsicum annuum | N/A |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.
Carotenoid Extraction and Quantification by HPLC
This protocol describes a general method for the extraction and analysis of carotenoids from plant tissues, which can be adapted for the specific quantification of this compound.
4.1.1. Extraction
-
Harvest fresh plant material (e.g., ripe pepper pericarp) and immediately freeze it in liquid nitrogen. Lyophilize the tissue to dryness.
-
Grind the lyophilized tissue to a fine powder using a mortar and pestle.
-
Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.
-
Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex vigorously for 1 minute to ensure thorough extraction.
-
Add 0.5 mL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower, colored chloroform phase containing the carotenoids into a fresh tube.
-
Repeat the extraction of the remaining pellet with another 0.5 mL of the chloroform:methanol mixture.
-
Pool the chloroform extracts and dry them under a stream of nitrogen gas.
-
Resuspend the dried carotenoid extract in a known volume (e.g., 200 µL) of a suitable solvent for HPLC analysis, such as methyl tert-butyl ether (MTBE) or a mixture of acetonitrile, methanol, and dichloromethane.
4.1.2. HPLC Analysis
-
HPLC System: A system equipped with a photodiode array (PDA) detector is recommended to allow for the identification of carotenoids based on their characteristic absorption spectra.
-
Column: A C30 reverse-phase column is preferred for the separation of carotenoid isomers. A C18 column can also be used.
-
Mobile Phase: A gradient elution is typically employed. A common mobile phase system consists of:
-
Solvent A: Acetonitrile:Methanol:Water (e.g., 81:9:10 v/v/v)
-
Solvent B: Methanol:Methyl tert-butyl ether (e.g., 6:94 v/v)
-
-
Gradient Program: A typical gradient might be: 0-10 min, 100% A; 10-25 min, linear gradient to 100% B; 25-35 min, 100% B; 35-40 min, linear gradient back to 100% A; 40-45 min, 100% A for column re-equilibration. The flow rate is typically 1 mL/min.
-
Detection: Monitor the elution profile at 450 nm, which is near the absorption maximum for many carotenoids, including this compound.
-
Quantification: Create a standard curve using a purified this compound standard of known concentration. Inject known amounts of the standard and plot the peak area against the concentration. The concentration of this compound in the sample can then be determined by comparing its peak area to the standard curve.
The following diagram illustrates the general workflow for carotenoid analysis:
Heterologous Expression and Purification of Carotenoid Biosynthesis Enzymes
This protocol provides a general framework for the expression of plant carotenoid biosynthesis enzymes in Escherichia coli and their subsequent purification. This example focuses on a His-tagged protein.
4.2.1. Gene Cloning and Expression Vector Construction
-
Amplify the full-length coding sequence of the target gene (e.g., Ccs from Capsicum annuum) by PCR using primers that add appropriate restriction sites.
-
Digest the PCR product and a suitable expression vector (e.g., pET-28a, which adds an N-terminal His6-tag) with the corresponding restriction enzymes.
-
Ligate the digested gene into the expression vector.
-
Transform the ligation product into a competent E. coli strain (e.g., DH5α) for plasmid propagation and sequence verification.
4.2.2. Protein Expression
-
Transform the verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Inoculate a starter culture of 5-10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin for pET-28a) with a single colony and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium (with antibiotic) with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours (e.g., 4-16 hours) to promote proper protein folding.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
4.2.3. Protein Purification
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Analyze the eluted fractions by SDS-PAGE to assess purity.
-
If necessary, further purify the protein by size-exclusion chromatography.
-
Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.
The following diagram outlines the workflow for recombinant protein expression and purification:
Enzyme Activity Assays
Detailed protocols for enzyme activity assays are highly specific to the enzyme and often require specialized substrates. Below is a generalized approach for a phytoene synthase assay, which can be adapted for other enzymes in the pathway with appropriate modifications.
4.3.1. Phytoene Synthase (PSY) Activity Assay [12][13]
-
Substrate Preparation: The substrate for PSY is [1-¹⁴C]geranylgeranyl pyrophosphate. This radioactive substrate allows for sensitive detection of the product.
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Detergent (e.g., 0.1% Tween 20) to aid in substrate solubility.
-
[1-¹⁴C]GGPP (e.g., 1-5 µM)
-
Purified recombinant PSY enzyme (e.g., 1-5 µg)
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Reaction Termination and Extraction: Stop the reaction by adding an equal volume of a 2:1 (v/v) mixture of chloroform:methanol. Vortex and centrifuge to separate the phases.
-
Product Analysis:
-
Spot the lower chloroform phase onto a silica gel thin-layer chromatography (TLC) plate.
-
Develop the TLC plate in a suitable solvent system (e.g., hexane:diethyl ether, 9:1 v/v).
-
Visualize the radioactive phytoene product by autoradiography or a phosphorimager.
-
Scrape the silica corresponding to the phytoene spot and quantify the radioactivity by liquid scintillation counting.
-
-
Calculation of Activity: Calculate the enzyme activity based on the amount of radioactive product formed per unit time per amount of enzyme.
Gene Expression Analysis by qRT-PCR
This protocol outlines the steps for analyzing the expression levels of carotenoid biosynthesis genes in plant tissues.
4.4.1. RNA Extraction and cDNA Synthesis
-
Extract total RNA from the plant tissue of interest using a commercial kit or a standard Trizol-based method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
4.4.2. qRT-PCR
-
Primer Design: Design gene-specific primers for the target genes (e.g., PSY, PDS, LCYB, ZEP, CCS) and a reference gene (e.g., Actin or Ubiquitin) for normalization. Primers should be designed to amplify a product of 100-200 bp.
-
qRT-PCR Reaction: Prepare a reaction mixture containing:
-
SYBR Green qPCR master mix
-
Forward and reverse primers (final concentration of 200-500 nM each)
-
cDNA template (diluted 1:10 or 1:20)
-
Nuclease-free water
-
-
Cycling Conditions: A typical qRT-PCR program includes:
-
Initial denaturation: 95°C for 2-5 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15-30 seconds
-
Annealing/Extension: 60°C for 30-60 seconds
-
-
Melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
-
Conclusion and Future Directions
The biosynthesis of this compound is a fascinating and complex process that builds upon the fundamental carotenoid pathway. While the key enzymatic steps have been elucidated, significant opportunities for further research remain. A deeper understanding of the enzyme kinetics, particularly for capsanthin-capsorubin synthase, is crucial for metabolic engineering efforts aimed at enhancing the production of this valuable pigment. Furthermore, unraveling the intricate regulatory networks that control the expression of the biosynthetic genes will provide new avenues for manipulating carotenoid profiles in crops to improve their nutritional and aesthetic qualities. The detailed protocols provided in this guide serve as a foundation for researchers to explore these exciting areas of plant biochemistry and biotechnology.
References
- 1. The Expression Profile of Genes Related to Carotenoid Biosynthesis in Pepper Under Abiotic Stress Reveals a Positive Correlation with Plant Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and functional features of phytoene synthase isoforms PSY1 and PSY2 in pepper Capsicum annuum L. cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants [frontiersin.org]
- 4. Levels of Lycopene β-Cyclase 1 Modulate Carotenoid Gene Expression and Accumulation in Daucus carota | PLOS One [journals.plos.org]
- 5. ZEAXANTHIN EPOXIDASE Activity Potentiates Carotenoid Degradation in Maturing Seed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Light‐Regulation of Zeaxanthin Epoxidase in View of the Central Role of Zeaxanthin for Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Capsanthin/capsorubin synthase - Wikipedia [en.wikipedia.org]
- 8. capsanthin/capsorubin synthase - Creative Biogene [microbialtec.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Expression, purification and properties of lycopene cyclase from Erwinia uredovora - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 13. Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Capsanthin-Capsorubin Synthase: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The enzyme capsanthin-capsorubin synthase (CCS) represents a pivotal juncture in the carotenoid biosynthesis pathway, catalyzing the formation of the red pigments capsanthin and capsorubin, which are characteristic of ripe pepper fruits (Capsicum species). This technical guide provides a comprehensive overview of the CCS enzyme, including its biochemical function, the metabolic pathway it governs, and its genetic underpinnings. Detailed experimental protocols for the extraction, purification, and activity assay of CCS are presented, alongside a summary of its known kinetic properties. Furthermore, this document explores the potential applications of CCS in metabolic engineering and its relevance to drug development, stemming from the potent antioxidant properties of its products. Visualized signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the enzyme's role and its scientific investigation.
Introduction
Capsanthin-capsorubin synthase (CCS), systematically named violaxanthin—this compound isomerase (ketone-forming) (EC 5.3.99.8), is a multifunctional enzyme primarily found in the chromoplasts of plants.[1][2][3] Its principal role is in the biosynthesis of unique keto-carotenoids, specifically the conversion of antheraxanthin to capsanthin and violaxanthin to this compound.[2][4] This enzymatic transformation is a key step in the carotenoid biosynthesis pathway and is responsible for the vibrant red coloration of mature fruits in species like Capsicum annuum.[4] The expression of the Ccs gene is tightly regulated and induced during the differentiation of chloroplasts into chromoplasts during fruit ripening.[1] The products of the CCS-catalyzed reaction, capsanthin and this compound, are not only significant for their pigmentation but also for their potent antioxidant activities, which have garnered interest in the food, cosmetic, and pharmaceutical industries. Understanding the function and characteristics of CCS is crucial for metabolic engineering efforts aimed at enhancing the nutritional value of crops and for exploring the therapeutic potential of its carotenoid products.
Biochemical Function and Pathway
The capsanthin-capsorubin synthase enzyme catalyzes the final steps in the biosynthesis of capsanthin and this compound. This process involves an intramolecular rearrangement of 5,6-epoxycarotenoids. Specifically, CCS facilitates the conversion of the epoxide group into a ketone group, leading to the formation of a cyclopentanol ring structure characteristic of capsanthin and this compound.[3]
The two primary reactions catalyzed by CCS are:
These reactions are integral to the broader carotenoid biosynthesis pathway, which originates from the precursor geranylgeranyl pyrophosphate (GGPP).
Carotenoid Biosynthesis Pathway Leading to Capsanthin and this compound
The following diagram illustrates the key steps in the carotenoid biosynthesis pathway culminating in the production of capsanthin and this compound by CCS.
Quantitative Data
Table 1: Physicochemical and Kinetic Properties of Capsanthin-Capsorubin Synthase
| Parameter | Value | Organism/Conditions |
| Cofactors | FAD, NADPH | Capsicum annuum |
| Km (NADPH) | 0.25 mM | Capsicum annuum |
| Optimal pH | 7.0 - 8.0 | In vitro assays |
Experimental Protocols
The study of capsanthin-capsorubin synthase involves a series of experimental procedures, from the isolation of the enzyme to the analysis of its activity. The following sections provide detailed methodologies for key experiments.
Enzyme Extraction and Purification
This protocol is based on methods for isolating active CCS from its native source.
-
Chromoplast Isolation:
-
Harvest ripe red pepper fruits.
-
Homogenize the pericarp tissue in a chilled extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.4 M sucrose, 5 mM DTT, 1 mM PMSF).
-
Filter the homogenate through layers of cheesecloth and nylon mesh to remove large debris.
-
Centrifuge the filtrate at a low speed (e.g., 1,000 x g) to pellet chromoplasts.
-
Resuspend the chromoplast pellet in a hypotonic buffer to lyse the organelles and release stromal proteins.
-
-
Protein Purification:
-
Centrifuge the lysed chromoplasts at high speed (e.g., 100,000 x g) to pellet membranes.
-
Solubilize the membrane pellet containing CCS using a mild non-ionic detergent (e.g., Triton X-100 or dodecyl maltoside).
-
Subject the solubilized proteins to column chromatography. A combination of ion-exchange, hydrophobic interaction, and size-exclusion chromatography can be employed for purification.
-
This protocol describes the production of recombinant CCS, which can be advantageous for obtaining large quantities of the enzyme.
-
Gene Cloning and Expression Vector Construction:
-
Isolate total RNA from ripe pepper fruit tissue.
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the full-length coding sequence of the Ccs gene using PCR with specific primers.
-
Clone the Ccs cDNA into an appropriate expression vector (e.g., pET series for E. coli) containing a purification tag (e.g., His-tag).
-
-
Protein Expression and Purification:
-
Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3)).
-
Induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to enhance protein solubility.
-
Harvest the cells by centrifugation and lyse them using sonication or a French press.
-
Clarify the lysate by centrifugation.
-
Purify the recombinant CCS from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Further purify the protein using size-exclusion chromatography if necessary.
-
Enzyme Activity Assay
The activity of CCS is determined by measuring the formation of capsanthin and/or this compound from their respective substrates.
-
Substrate Preparation:
-
Antheraxanthin and violaxanthin can be isolated from plant sources (e.g., spinach or pansy flowers) or obtained from commercial suppliers.
-
Prepare stock solutions of the substrates in a suitable organic solvent (e.g., acetone or ethanol).
-
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
The reaction mixture should contain the purified CCS enzyme, the substrate (antheraxanthin or violaxanthin), and the cofactors FAD and NADPH.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at an optimal temperature (typically 25-30°C) for a defined period.
-
Stop the reaction by adding a quenching solution, such as an excess of cold acetone or ethanol.
-
-
Product Extraction and Analysis:
-
Extract the carotenoids from the reaction mixture using an organic solvent (e.g., a mixture of hexane and ethyl acetate).
-
Dry the organic phase under a stream of nitrogen.
-
Resuspend the dried carotenoids in a suitable solvent for analysis.
-
Quantify the products (capsanthin and this compound) using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (u-HPLC) with a photodiode array (PDA) detector.[1][5] A C18 or C30 reverse-phase column is typically used for separation.
-
Experimental Workflow for CCS Characterization
The following diagram outlines a typical workflow for the characterization of the capsanthin-capsorubin synthase enzyme.
Relevance to Drug Development
The products of the CCS enzyme, capsanthin and this compound, are potent antioxidants. Their ability to quench reactive oxygen species (ROS) suggests potential applications in the prevention and treatment of diseases associated with oxidative stress, such as certain cancers, cardiovascular diseases, and neurodegenerative disorders. Research into the biological activities of these carotenoids may open new avenues for drug development. Furthermore, understanding the structure and catalytic mechanism of CCS could inform the design of inhibitors or modulators of the carotenoid pathway, which may have applications in agriculture and medicine.
Conclusion
Capsanthin-capsorubin synthase is a key enzyme in the carotenoid biosynthesis pathway, responsible for the production of the red pigments capsanthin and this compound. Its activity is crucial for the color development of ripe pepper fruits and contributes to the accumulation of valuable antioxidant compounds. This technical guide has provided an in-depth overview of CCS, including its function, the pathway it is involved in, and detailed experimental protocols for its study. While specific kinetic data for its primary substrates remain to be fully elucidated, the information presented here offers a solid foundation for researchers, scientists, and drug development professionals interested in further exploring the properties and applications of this important enzyme. Future research should focus on a more detailed characterization of its enzymatic mechanism and the biological activities of its products to fully unlock its potential in various fields.
References
- 1. Cloning and Functional Characterization of a Gene for Capsanthin-Capsorubin Synthase from Tiger Lily (Lilium lancifolium Thunb. ‘Splendens’) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. capsanthin/capsorubin synthase - Creative Biogene [microbialtec.com]
- 4. Capsanthin/capsorubin synthase - Wikipedia [en.wikipedia.org]
- 5. Characterization under quasi-native conditions of the capsanthin/capsorubin synthase from Capsicum annuum L - PubMed [pubmed.ncbi.nlm.nih.gov]
The Photoprotective and Genoprotective Efficacy of Capsorubin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the xanthophyll carotenoid capsorubin, focusing on its role in photoprotection and the mitigation of DNA damage. Drawing from current scientific literature, this document elucidates the mechanisms of action, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the key pathways and workflows. The primary mechanism of this compound's protective effects lies in its potent antioxidant capacity, particularly its ability to quench singlet molecular oxygen, thereby preventing initial DNA damage from UVB irradiation. Evidence suggests that this compound can significantly reduce UVB-induced DNA strand breaks and modulate apoptotic pathways in human dermal fibroblasts. This guide is intended to be a comprehensive resource for researchers and professionals in the fields of dermatology, pharmacology, and drug development who are interested in the therapeutic potential of natural compounds for skin health.
Introduction: The Dual Threat of UV Radiation - Photodamage and Genotoxicity
Ultraviolet (UV) radiation, particularly UVB (280-315 nm), poses a significant threat to skin integrity by inducing both direct and indirect cellular damage. UVB photons can be directly absorbed by DNA, leading to the formation of mutagenic photoproducts such as cyclobutane pyrimidine dimers (CPDs) and 6-4 photoproducts (6-4PPs)[1][2][3]. These lesions distort the DNA helix and, if not properly repaired by the Nucleotide Excision Repair (NER) pathway, can lead to mutations that contribute to photoaging and carcinogenesis[4][5].
Beyond direct DNA damage, UV radiation also generates reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which can cause oxidative stress. This oxidative stress leads to widespread damage to cellular components, including lipids, proteins, and DNA, further contributing to the pathophysiology of skin aging and cancer. Consequently, strategies for effective photoprotection are increasingly focused on compounds that can both absorb UV radiation and neutralize ROS.
This compound, a red xanthophyll carotenoid found predominantly in red peppers (Capsicum annuum), has emerged as a promising photoprotective agent[6]. Its unique molecular structure, featuring a long conjugated polyene chain and ketone groups, endows it with potent antioxidant properties[2][3]. This guide explores the scientific evidence supporting this compound's role in preventing photodamage and preserving genomic integrity.
This compound's Role in Photoprotection: A Mechanistic Overview
The primary mechanism by which this compound exerts its photoprotective effects is through its exceptional antioxidant activity. It is particularly effective at quenching singlet molecular oxygen (¹O₂), a highly reactive and damaging ROS generated during photosensitization reactions in the skin following UV exposure[7][8].
By neutralizing ¹O₂ and other ROS, this compound can prevent the initial oxidative damage to cellular macromolecules, including DNA. This preventative action is crucial as it reduces the burden on the cell's DNA repair machinery.
Quantitative Efficacy of this compound
The protective effects of this compound have been quantified in several key studies. The following tables summarize the available data on its antioxidant capacity and its ability to prevent UVB-induced cellular and DNA damage.
Antioxidant Activity of this compound
This compound's high antioxidant activity is central to its photoprotective function. It is a more potent singlet oxygen quencher than many other common carotenoids.
| Parameter | Compound | Value | Reference |
| Singlet Oxygen Quenching Rate Constant (kq) | epi-Capsorubin | 8 x 109 M-1 s-1 | [9] |
| Lycopene | 9 x 109 M-1 s-1 | [9] | |
| β-Carotene | 5 x 109 M-1 s-1 | [9] |
Table 1: Singlet oxygen quenching rate constants of this compound and other carotenoids.
Protection against UVB-Induced Damage in Human Dermal Fibroblasts
In vitro studies using human dermal fibroblasts (HDFs) have demonstrated this compound's ability to mitigate the harmful effects of UVB radiation.
| Parameter | Treatment | UVB Dose | Result | Reference |
| Cell Viability | 1 µM this compound | 0-300 mJ/cm² | Significantly counteracted UVB-induced cytotoxicity | [1][2] |
| DNA Strand Breaks | 1 µM this compound | Not specified | Significantly decreased the formation of DNA strand breaks | [1][2] |
| Caspase-3 Cleavage | 1 µM this compound | Not specified | Decreased UVB-induced caspase-3 cleavage | [1][2] |
| PARP-1 Cleavage | 1 µM this compound | Not specified | No significant effect on UVB-induced PARP-1 cleavage | [1][2] |
Table 2: Protective effects of this compound against UVB-induced damage in human dermal fibroblasts.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, based on the available literature.
Cell Culture and Treatment
-
Cell Line: Primary Human Dermal Fibroblasts (HDFs).
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Carotenoid Treatment: Stock solutions of this compound are prepared in an appropriate solvent (e.g., tetrahydrofuran) and diluted in culture medium to the desired final concentration (e.g., 1 µM). Cells are pre-incubated with the carotenoid-containing medium for a specified period (e.g., 24 hours) prior to UVB exposure.
UVB Irradiation
-
UVB Source: A lamp emitting UVB radiation with a peak wavelength around 312 nm.
-
Irradiation Procedure: Before irradiation, the cell culture medium is removed and replaced with a thin layer of phosphate-buffered saline (PBS) to avoid absorption of UVB by the medium. Cells are then exposed to varying doses of UVB radiation (e.g., 0-300 mJ/cm²).
Comet Assay (Single-Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Preparation: After UVB irradiation, cells are harvested and suspended in low-melting-point agarose.
-
Slide Preparation: The cell-agarose suspension is spread onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field. DNA with strand breaks migrates out of the nucleoid, forming a "comet tail".
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized using a fluorescence microscope.
-
Quantification: Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the comet tail.
Western Blot for Apoptosis Markers
Western blotting is used to detect and quantify specific proteins, such as the apoptosis markers cleaved caspase-3 and cleaved PARP-1.
-
Protein Extraction: Following treatment and irradiation, cells are lysed to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for cleaved caspase-3 and cleaved PARP-1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).
Signaling Pathways and DNA Repair
The current body of evidence strongly suggests that this compound's primary role in protecting against UVB-induced DNA damage is preventative, through the scavenging of ROS. This action reduces the initial load of oxidative DNA lesions, thereby lessening the need for cellular repair.
While this compound has been shown to modulate the apoptotic pathway by reducing the cleavage of caspase-3, its direct influence on specific DNA repair pathways, such as Base Excision Repair (BER) or Nucleotide Excision Repair (NER), remains an area for further investigation. There is currently no direct evidence to suggest that this compound upregulates the expression or activity of key enzymes in these pathways.
Further research is warranted to explore potential interactions between this compound and signaling pathways involved in the cellular stress response and DNA repair, such as the Nrf2, p53, AP-1, and NF-κB pathways. Understanding these interactions could reveal additional mechanisms by which this compound contributes to skin health and photoprotection.
Conclusion and Future Directions
This compound is a potent natural antioxidant with demonstrated efficacy in protecting human dermal fibroblasts from UVB-induced cytotoxicity and DNA damage. Its primary mechanism of action is the quenching of reactive oxygen species, which prevents the initial insult to cellular components. While its influence on apoptotic signaling is evident, its direct role in enhancing DNA repair pathways requires further elucidation.
For drug development professionals, this compound represents a promising candidate for inclusion in topical formulations and oral supplements aimed at enhancing photoprotection. Future research should focus on:
-
In vivo studies to confirm the photoprotective effects of topically applied or orally administered this compound in human subjects.
-
Mechanistic studies to investigate the potential influence of this compound on DNA repair gene expression and signaling pathways related to cellular stress responses.
-
Formulation development to optimize the stability and bioavailability of this compound for dermatological applications.
This technical guide provides a solid foundation for understanding the current state of knowledge on this compound's photoprotective and genoprotective properties, and it is hoped that it will stimulate further research into this promising natural compound.
References
- 1. Carotenoids exclusively synthesized in red pepper (capsanthin and this compound) protect human dermal fibroblasts against UVB induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carotenoids exclusively synthesized in red pepper (capsanthin and this compound) protect human dermal fibroblasts against UVB induced DNA damage - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. XPC-RAD23B enhances UV-DDB binding to DNA to facilitate lesion search in nucleotide excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Activities of Paprika Carotenoids, Capsanthin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Singlet oxygen quenching ability of naturally occurring carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The singlet oxygen and carotenoid interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic carotenoids, novel polyene polyketones and new this compound isomers as efficient quenchers of singlet molecular oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Anticancer and Chemopreventive Activities of Capsorubin
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Capsorubin is a red xanthophyll carotenoid predominantly found in the ripe fruits of Capsicum annuum (red pepper). As a member of the carotenoid family, it possesses a unique molecular structure that contributes to its potent biological activities. Emerging research has highlighted this compound's significant potential as an anticancer and chemopreventive agent. Its mechanisms of action primarily involve superior antioxidant properties, direct inhibition of cancer cell proliferation, and induction of apoptosis. Notably, this compound has demonstrated remarkable antiproliferative effects against lung cancer cells in vitro and exhibits a strong capacity to scavenge reactive oxygen species, surpassing many other well-known carotenoids. This document provides a comprehensive technical overview of the current research on this compound, detailing its biological activities, the experimental protocols used for its evaluation, and the molecular pathways it modulates. The data presented herein underscore this compound's promise as a lead compound for the development of novel oncologic therapies.
Introduction
1.1 Overview of Carotenoids in Cancer Research
Carotenoids are a class of over 750 naturally occurring pigments synthesized by plants, algae, and photosynthetic bacteria.[1] They are broadly classified into two groups: carotenes (purely hydrocarbons, e.g., β-carotene) and xanthophylls (containing oxygen, e.g., this compound, lutein). Extensive research has linked dietary intake of carotenoids with a reduced risk of various chronic diseases, including several types of cancer. Their anticancer properties are often attributed to their ability to neutralize harmful reactive oxygen species (ROS), modulate key signaling pathways involved in cell growth and apoptosis, and enhance immune function.[2]
1.2 this compound: A Key Xanthophyll from Capsicum annuum
This compound (C₄₀H₅₆O₄) is a characteristic carotenoid responsible for the deep red color of paprika.[3] Structurally, it is a xanthophyll with a unique κ-end group and two carbonyl groups, which are believed to be critical for its enhanced biological activity compared to other carotenoids.[4] Found alongside its precursor, capsanthin, this compound is extracted from paprika oleoresin for use as a natural food colorant (E160c) and is increasingly being investigated for its pharmacological benefits.[1][5] Its potent antioxidant and antineoplastic properties make it a compound of significant interest in drug discovery.[1][4]
Chemopreventive and Antioxidant Activities
The chemopreventive potential of this compound is strongly linked to its exceptional antioxidant capacity. It effectively neutralizes various reactive oxygen species, thereby protecting cells from oxidative damage that can initiate carcinogenesis.
2.1 Mechanisms of Antioxidant Action
This compound's molecular structure, featuring a conjugated polyene chain and two keto functionalities, enables it to be a highly efficient scavenger of free radicals.[4] Its primary antioxidant mechanisms include:
-
Singlet Oxygen Quenching: this compound is a potent quencher of singlet oxygen (¹O₂), a high-energy form of oxygen that can cause significant cellular damage.[4][6] Studies have shown its quenching activity to be superior to that of β-carotene and even astaxanthin, another powerful antioxidant carotenoid.[4][6]
-
Radical Scavenging: It effectively scavenges hydroxyl radicals (·OH) and reacts with superoxide and nitric oxide.[4] This activity inhibits lipid peroxidation, a chain reaction of oxidative degradation of lipids that can damage cell membranes and generate mutagenic byproducts.[4]
2.2 Comparative Antioxidant Efficacy
In vitro studies comparing the antioxidant activity of this compound to other carotenoids have consistently demonstrated its superiority. One study investigating the inhibition of methyl linoleate oxidation established a clear hierarchy of efficacy.[3][4]
| Carotenoid | Relative Antioxidant Activity Rank |
| This compound | 1 (Most Potent) |
| Capsanthin 3,6-epoxide | 2 |
| Capsanthin | 3 |
| Cycloviolaxanthin | 4 |
| β-carotene | 5 (Least Potent) |
| Table 1: Comparative antioxidant activity of this compound and related carotenoids. The ranking is based on the ability to inhibit lipid peroxidation.[3][4] |
Anticancer Activities
Beyond its chemopreventive antioxidant effects, this compound exhibits direct anticancer activity by inhibiting cell proliferation and inducing programmed cell death (apoptosis).
3.1 In Vitro Antiproliferative Effects
This compound has shown significant cytotoxic and antiproliferative effects against various cancer cell lines. Research highlights its particular efficacy against non-small cell lung cancer. Key findings indicate that this compound can inhibit the growth of cancer cells, reduce the expression of tumor antigens, and selectively accumulate in the nuclei of cancer cells.[4] Furthermore, its anticancer effects can be enhanced when combined with ascorbic acid (Vitamin C).[4]
3.2 Data Summary: In Vitro Studies
The following table summarizes the key quantitative data from in vitro studies on this compound's anticancer activity.
| Cell Line | Cancer Type | Effect | Quantitative Data | Citation(s) |
| A549 | Human Lung Carcinoma | Antiproliferation | 85% inhibition (vs. 12% by capsanthin) | [4] |
| A549 | Human Lung Carcinoma | Cytotoxicity | IC₅₀ < 20 µM | [7] |
| Various | General | Anti-tumor promotion | Inhibits EBV-EA activation | [4] |
| Table 2: Summary of quantitative data on the in vitro anticancer activity of this compound. |
3.3 Induction of Apoptosis and Proposed Signaling Pathways
While specific signaling pathways for this compound are still under detailed investigation, the mechanisms are likely to mirror those of other potent, structurally related anticancer compounds like capsaicin, which is also derived from Capsicum annuum.[8] The proposed mechanism centers on the induction of oxidative stress within cancer cells, which triggers the intrinsic (mitochondrial) pathway of apoptosis.
Key steps in the proposed pathway include:
-
Induction of Reactive Oxygen Species (ROS): this compound treatment leads to an increase in intracellular ROS levels within cancer cells.[1]
-
Mitochondrial Dysfunction: The elevated ROS disrupts the mitochondrial membrane potential (ΔΨm).[9]
-
Modulation of Bcl-2 Family Proteins: This leads to the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).[9]
-
Release of Cytochrome c: The compromised mitochondrial membrane releases cytochrome c into the cytosol.
-
Caspase Activation: Cytochrome c activates a cascade of executioner enzymes, primarily Caspase-9 and Caspase-3, which are responsible for dismantling the cell.[9]
-
DNA Fragmentation: Activated caspases lead to the cleavage of cellular proteins and fragmentation of DNA, culminating in apoptotic cell death.[9]
Experimental Methodologies
4.1 Extraction and Purification of this compound
Obtaining high-purity this compound is critical for accurate experimental evaluation. The process involves extraction from the source material followed by chromatographic separation.
Protocol:
-
Source Material: Dried and ground fruit pods of Capsicum annuum (paprika) are used.[1]
-
Solvent Extraction: The ground material is extracted with a suitable organic solvent such as acetone, hexane, or ethanol to yield paprika oleoresin.[10][11] Supercritical CO₂ extraction is also an effective method.[11]
-
Saponification (Optional but Recommended): To hydrolyze fatty acid esters of carotenoids, the oleoresin is treated with methanolic potassium hydroxide (KOH). This step yields free xanthophylls.[1]
-
Chromatographic Separation: The crude extract is subjected to column chromatography. Common stationary phases include silica gel, calcium carbonate, or zinc carbonate.[1][10][12]
-
Elution: A solvent system (e.g., acetone/petroleum ether) is used to elute the compounds. Fractions are collected based on color.[10]
-
Purification: Multiple rounds of chromatography may be necessary to achieve high purity. Purity is typically confirmed using HPLC-PDA (High-Performance Liquid Chromatography with Photodiode Array detector).[12]
4.2 In Vitro Anticancer Activity Assessment
A series of standardized assays are employed to characterize the anticancer effects of this compound in vitro.
Detailed Protocols:
-
Cell Culture and Treatment:
-
Cell Line: A549 human lung carcinoma cells (or other relevant cancer cell lines) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound (e.g., 0-50 µM). A vehicle control (e.g., DMSO) is run in parallel.
-
-
Cell Viability/Proliferation Assay (MTT Assay):
-
Seed cells in a 96-well plate (5,000-10,000 cells/well).
-
Treat with this compound for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control. The IC₅₀ value is determined from the dose-response curve.
-
-
Apoptosis Detection (Annexin V/PI Staining by Flow Cytometry):
-
Seed cells in a 6-well plate and treat with this compound for 24-48 hours.
-
Harvest cells (including floating cells in the media) and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells using a flow cytometer. The population of cells is quantified into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
-
Western Blot Analysis for Apoptotic Proteins:
-
Treat cells in 6-well or 10 cm plates with this compound.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Synergistic Potential and Future Directions
Preliminary evidence suggests that this compound's efficacy can be enhanced through combination approaches. Its ability to improve the cytotoxic action of chemotherapy suggests a potential role in overcoming drug resistance.[4] The synergistic effect observed with ascorbic acid also warrants further investigation.[4]
Future research should focus on:
-
Mechanistic Elucidation: Delineating the precise signaling pathways modulated by this compound, including its effects on cell cycle regulation, angiogenesis, and metastasis.
-
In Vivo Studies: Validating the in vitro findings in relevant animal tumor models to assess efficacy, pharmacokinetics, and safety.
-
Synergistic Combinations: Systematically evaluating the synergistic potential of this compound with existing chemotherapeutic agents and targeted therapies.[13][14][15]
-
Bioavailability: Developing novel delivery systems to overcome the low oral bioavailability typical of lipophilic carotenoids.
Conclusion
This compound, a xanthophyll from Capsicum annuum, has demonstrated significant potential as a multifaceted anticancer and chemopreventive agent. Its superior antioxidant capacity allows it to mitigate oxidative stress, a key driver of carcinogenesis. Furthermore, its ability to directly inhibit cancer cell proliferation and induce apoptosis, particularly in lung cancer models, establishes it as a promising candidate for further oncologic drug development. The detailed experimental protocols and proposed mechanisms of action outlined in this guide provide a solid foundation for researchers and drug development professionals to build upon in harnessing the therapeutic potential of this potent natural compound.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. The Antitumour Mechanisms of Carotenoids: A Comprehensive Review [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. seiken-site.or.jp [seiken-site.or.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vitro and in vivo induction of apoptosis by capsaicin in pancreatic cancer cells is mediated through ROS generation and mitochondrial death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN106866394A - this compound and preparation method thereof - Google Patents [patents.google.com]
- 11. Paprika (Capsicum annuum) oleoresin extraction with supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. oncotarget.com [oncotarget.com]
- 15. mdpi.com [mdpi.com]
A Technical Guide to the Organic Solvent Solubility of Capsorubin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of capsorubin, a prominent red xanthophyll carotenoid found in paprika (Capsicum annuum). Understanding the solubility of this compound is critical for its extraction, purification, formulation, and application in the food, cosmetic, and pharmaceutical industries. This document synthesizes available qualitative data, outlines experimental protocols for solubility determination, and illustrates the physicochemical principles governing its solubility.
Introduction to this compound
This compound (C₄₀H₅₆O₄, Molar Mass: approx. 600.88 g/mol ) is a natural pigment belonging to the xanthophyll class of carotenoids.[1][2] Its structure is characterized by a long polyene backbone, which is responsible for its vibrant red color, and two cyclopentane rings containing both hydroxyl (-OH) and keto (C=O) functional groups.[1] These polar functional groups distinguish this compound from hydrocarbon carotenoids like β-carotene and significantly influence its solubility profile. As a fat-soluble pigment, this compound is generally insoluble in water but shows varying degrees of solubility in organic solvents.[1][3]
This compound Solubility Profile
While precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, a clear qualitative profile can be established from various sources. The solubility of this compound is dictated by the "like dissolves like" principle, where its large non-polar polyene chain favors dissolution in non-polar environments, while its polar end groups allow for interaction with more polar solvents.
The following table summarizes the known solubility of this compound in various organic solvents based on compiled data.
| Solvent Class | Solvent | Solubility | Reference |
| Polar Protic | Ethanol | Soluble | [3] |
| Methanol | Soluble | [3] | |
| Polar Aprotic | Acetone | Freely Soluble | [3] |
| Dimethylformamide (DMF) | Soluble | [4] | |
| Dimethyl sulfoxide (DMSO) | Soluble | [4] | |
| Non-Polar / Weakly Polar | Chloroform | Freely Soluble | [3] |
| Oils / Fats | Soluble | [3] | |
| Carbon Disulfide | Soluble | [3] | |
| Benzene | Soluble | [3] | |
| Ether | Soluble* | [3] | |
| Aqueous | Water | Insoluble | [1][3] |
*Note: Solubility in carbon disulfide, benzene, and ether is noted in the context of their use in extraction and chromatography, implying good solubility.[3] The term "Freely Soluble" indicates a higher degree of solubility compared to "Soluble."
Factors Influencing Solubility
The solubility of this compound is a direct consequence of its molecular structure—a balance between its large, non-polar carbon backbone and its polar functional groups.
-
Polarity: As a xanthophyll, this compound is more polar than carotenes (like β-carotene) due to its oxygen-containing functional groups.[1] This allows it to dissolve in moderately polar solvents like acetone and short-chain alcohols. Purely non-polar solvents can also dissolve this compound due to the dominant non-polar polyene chain.
-
Solvent Type: Solvents capable of hydrogen bonding (e.g., ethanol) can interact with the hydroxyl groups of this compound, enhancing solubility. Aprotic solvents with a significant dipole moment (e.g., acetone, chloroform) effectively solvate the entire molecule.
-
Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature. This principle can be applied to enhance the dissolution of this compound, although excessive heat can lead to degradation.[5]
The logical relationship between solvent properties and this compound's solubility is visualized in the diagram below.
Caption: Logical workflow of this compound solubility based on molecular properties.
Experimental Protocols
While a specific, standardized protocol for this compound solubility is not detailed in the literature, a reliable method can be adapted from general practices for determining carotenoid solubility. The following outlines a standard equilibrium shake-flask method coupled with spectrophotometric quantification.
To determine the saturation solubility of crystalline this compound in a selected organic solvent at a specified temperature.
-
Crystalline this compound (≥95% purity)
-
HPLC-grade organic solvents of interest
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Microcentrifuge or filtration apparatus (e.g., 0.22 µm PTFE syringe filters)
-
UV-Vis Spectrophotometer
-
Calibrated volumetric flasks and pipettes
-
Glass vials with screw caps
Caption: Experimental workflow for determining this compound solubility.
-
Preparation of Saturated Solution:
-
Add an excess amount of crystalline this compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker incubator set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the solid and dissolved states is reached.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand at the same constant temperature to let the excess solid settle.
-
Carefully withdraw a sample from the clear supernatant. To ensure complete removal of particulate matter, either centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) or filter it through a solvent-compatible 0.22 µm syringe filter.
-
-
Quantification by UV-Vis Spectrophotometry:
-
Prepare accurate serial dilutions of the clear, saturated supernatant using the same solvent.
-
Measure the absorbance of each dilution at this compound's maximum absorption wavelength (λmax), which is in the range of 470-500 nm depending on the solvent.[1]
-
Use the pure solvent as a blank.
-
Ensure the absorbance readings fall within the linear range of the spectrophotometer (typically 0.2-0.8).
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the saturated solution using the Beer-Lambert Law: A = εbc , where:
-
A is the measured absorbance.
-
ε is the molar extinction coefficient of this compound in the specific solvent (must be determined or obtained from literature).
-
b is the path length of the cuvette (usually 1 cm).
-
c is the concentration in mol/L.
-
-
Convert the concentration from mol/L to a more common unit like mg/mL or g/L. This value represents the solubility of this compound in that solvent at the tested temperature.
-
-
Purity of this compound: The use of highly purified this compound is essential for accurate solubility measurements.
-
Solvent Purity: Use HPLC or analytical grade solvents to avoid interference from impurities.
-
Light and Oxygen Sensitivity: this compound is sensitive to light and oxygen.[1] All procedures should be carried out with minimal exposure to light (e.g., using amber vials) and under an inert atmosphere (e.g., nitrogen) if high precision is required.
-
Molar Extinction Coefficient (ε): The value of ε is solvent-dependent. For the highest accuracy, it should be determined by creating a standard curve with known concentrations of this compound in each test solvent.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Solubility and Stability of Carotenoids in Ammonium- and Phosphonium-Based Ionic Liquids: Effect of Solvent Nature, Temperature and Water - PMC [pmc.ncbi.nlm.nih.gov]
Spectrophotometric Properties of Capsorubin: A Technical Guide
This guide provides an in-depth overview of the spectrophotometric properties of capsorubin, a xanthophyll carotenoid responsible for the characteristic red color of paprika (Capsicum annuum).[1][2] Tailored for researchers, scientists, and professionals in drug development, this document details the core spectroscopic characteristics, quantitative data, and standardized experimental protocols for the analysis of this compound.
Introduction to this compound
This compound (C₄₀H₅₆O₄, Molar Mass: ~600.88 g·mol⁻¹) is a natural keto-carotenoid pigment belonging to the xanthophyll class.[1][2][3] Its unique structure, featuring eleven conjugated double bonds, a conjugated keto group, and cyclopentane rings, is the basis for its strong light absorption in the visible spectrum and its potent antioxidant properties.[2] Spectrophotometry is a fundamental, cost-effective, and widely used technique for the qualitative and quantitative analysis of this compound, leveraging its ability to absorb light.[4][5]
Spectrophotometric Characteristics
The extended system of conjugated double bonds in this compound's polyene chain is the chromophore responsible for its intense red color. This structure allows it to absorb light strongly in the 470-500 nm range of the electromagnetic spectrum.[6] The precise absorption maxima (λmax) and the shape of the absorption spectrum are influenced by several factors, most notably the solvent used for analysis. This phenomenon, known as solvatochromism, is critical for accurate and reproducible spectrophotometric measurements.[7][8]
The following table summarizes the key quantitative parameters for this compound in various solvents as reported in the literature. The specific extinction coefficient, E1% 1cm (the absorbance of a 1% w/v solution in a 1 cm cuvette), is often used for quantification.
| Parameter | Value | Solvent | Wavelength (λmax) | Reference |
| Specific Extinction Coefficient (E1% 1cm) | 2200 | Not Specified | 479 nm | [9] |
| Specific Extinction Coefficient (E1% 1cm) | 2200 | Not Specified | 489 nm | [10] |
| Absorption Maximum (λmax) of Paprika Extract | 462 nm | Acetone | 462 nm | [11] |
| General Absorption Range | - | Various | 470-500 nm | [6] |
Note: The extinction coefficient for a mixture of capsanthin and this compound in acetone at 462 nm is reported as A1% 1cm = 2100.[11]
Experimental Protocols
Accurate spectrophotometric analysis of this compound requires standardized procedures for extraction and sample preparation. The following protocols are synthesized from established methods for carotenoid analysis.
This protocol describes a general method for extracting this compound-rich oleoresin from dried paprika powder.
-
Sample Preparation: Weigh approximately 0.25 to 0.5 g of finely ground, dried paprika pericarp powder.[12]
-
Homogenization: Place the sample in a 50 mL tube and add ~25 mL of an appropriate organic solvent (e.g., acetone, chloroform, or a petroleum ether:acetone mixture).[12][13] Homogenize the sample thoroughly for 20-30 seconds using a high-speed homogenizer (e.g., a Polytron).[12][13]
-
Extraction: Allow the homogenized mixture to stand for at least 30 minutes at room temperature, with occasional mixing, to ensure complete extraction of the pigments.[12][13]
-
Filtration: Filter the solvent extract using a vacuum filter apparatus and Whatman No. 1 filter paper to remove solid plant debris.[12][13]
-
Solvent Evaporation: Transfer the filtrate to a glass vial and evaporate the solvent completely under a gentle stream of nitrogen gas, with mild heating (not exceeding 50°C).[12][13] The resulting viscous, dark red material is the paprika oleoresin.
In its natural source, this compound may be esterified with fatty acids. Saponification is a critical step to hydrolyze these esters, allowing for the accurate quantification of the parent carotenoid.
-
Resuspension: Resuspend the dried oleoresin from step 3.1.5 in 1.1 mL of 2-propanol. Use sonication to ensure the material is fully dissolved.[12]
-
Reaction: In a microfuge tube, combine 0.5 mL of the 2-propanol extract with 0.1 mL of saturated methanolic potassium hydroxide (KOH).[12]
-
Incubation: Mix the solution well and incubate for 30 minutes at 50°C to facilitate the hydrolysis of esters.[12]
-
Phase Separation: Cool the sample on ice, then add 0.5 mL of water and 0.4 mL of chloroform. Vortex vigorously to mix.[12]
-
Collection: Centrifuge the sample (e.g., 10,000 x g for 2 minutes) to separate the aqueous and organic phases. Carefully collect the lower chloroform phase, which contains the saponified carotenoids, for analysis.[12]
-
Sample Preparation: Accurately weigh a portion of the crude or saponified oleoresin and dissolve it in a known volume of a suitable solvent (acetone is commonly used) in a volumetric flask.[11]
-
Dilution: Prepare a serial dilution of the stock solution to obtain a final concentration that yields an absorbance reading between 0.3 and 0.8.[8][11] This range ensures the measurement is within the linear range of the Beer-Lambert law, providing the highest accuracy.[8]
-
Measurement: Using a calibrated UV-Vis spectrophotometer, measure the absorbance of the diluted sample at its specific absorption maximum (e.g., 479 nm). Use the pure solvent as a blank reference.[9]
-
Calculation: Calculate the concentration of this compound in the sample using the Beer-Lambert law (A = εbc) or the specific extinction coefficient: Concentration (g/100mL) = Absorbance / (E1% 1cm)
Visualizations
The following diagrams illustrate key workflows and principles in the spectrophotometric analysis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. This compound | C40H56O4 | CID 5281229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Natural Apocarotenoid | For Research Use [benchchem.com]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. fdbio-rptu.de [fdbio-rptu.de]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. fao.org [fao.org]
- 12. Carotenoid Extraction and Quantification from Capsicum annuum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjstonline.com [rjstonline.com]
A Technical Guide to Capsorubin (E160c) as a Food Colorant
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of capsorubin, a natural red xanthophyll carotenoid, and its use as a food colorant under the E number E160c. The document details its regulatory status, chemical properties, and analytical methodologies, and presents relevant biological pathways.
Introduction and Regulatory Status
This compound is a prominent carotenoid pigment responsible for the deep red color of ripe paprika peppers (Capsicum annuum) and is a key component of paprika oleoresin.[1][2] As a food additive, this compound is not assigned a unique E number but is regulated as part of paprika extract.
In the European Union, paprika extract is designated as E160c .[3][4] Specifically, this compound is referred to under the designation E160c(ii) .[1][2][5] The European Food Safety Authority (EFSA) has re-evaluated paprika extract (E160c) and considers it safe for its intended use, with no genotoxic, reproductive, or carcinogenic concerns observed at levels well above estimated daily intakes.[5]
In the United States, paprika and paprika oleoresin are listed by the Food and Drug Administration (FDA) as color additives that are exempt from certification under 21 CFR 73.340 and 21 CFR 73.345, respectively.[3][6] This allows for their use in food generally, provided they adhere to Good Manufacturing Practices (GMP).
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated paprika extract and established an Acceptable Daily Intake (ADI) of 0-1.5 mg/kg of body weight, expressed as total carotenoids.[7][8]
Chemical and Physical Properties
This compound is a xanthophyll, a class of oxygen-containing carotenoid pigments. Its structure includes hydroxyl and keto functional groups which contribute to its antioxidant properties.[6] Key quantitative data for this compound and the regulatory specifications for paprika extract (E160c) are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₄₀H₅₆O₄ | [1][9] |
| Molecular Weight | 600.88 g/mol | [1][10] |
| CAS Number | 470-38-2 | [9][10] |
| Appearance | Deep red crystalline powder or reddish oily liquid | [6] |
| Melting Point | 201 °C | [2][9] |
| Solubility | Insoluble in water; soluble in fats and organic solvents like acetone and ethanol. | [1][6] |
| Maximum Absorption (λmax) | ~462 nm (in acetone), ~470 nm (in hexane) | [7] |
Table 2: Regulatory and Compositional Specifications for Paprika Extract (E160c)
| Parameter | Specification | Regulatory Body/Source |
| Synonyms | Paprika oleoresin, Capsanthin, this compound | [7][11] |
| INS No. | 160c(ii) | [7] |
| Definition | Solvent extract of dried ground fruit pods of Capsicum annuum. | [7][11] |
| Major Colouring Principles | Capsanthin and this compound | [11] |
| Total Carotenoids | Not less than 7% (in commercial products) | [1][7] |
| Capsanthin/Capsorubin Content | Not less than 30% of total carotenoids | [11] |
| Acceptable Daily Intake (ADI) | 0–1.5 mg/kg bw (as total carotenoids) | JECFA[7][8] |
| Permitted Extraction Solvents | Methanol, ethanol, isopropanol, acetone, hexane, ethyl acetate, supercritical CO₂ | [7][11] |
Experimental Protocols
Extraction of this compound from Paprika
A common method for extracting this compound for analytical purposes involves solvent extraction followed by saponification to hydrolyze xanthophyll esters.
Methodology:
-
Sample Preparation: Accurately weigh 300 to 500 mg of paprika oleoresin or finely ground paprika powder.[11][12]
-
Solvent Extraction:
-
Transfer the sample to a 100 mL volumetric flask.
-
Add acetone to the mark, shake to dissolve, and let stand for 2 minutes.[11][12]
-
Alternatively, for robust extraction from solid matrices, use an ultrasonic bath with a solvent mixture of acetonitrile (ACN) and ethyl acetate (1:1, v/v) containing 0.1% Butylated Hydroxytoluene (BHT) at 40°C for 20 minutes.[13][14]
-
-
Saponification (for esterified xanthophylls):
-
To the extract, add 100 mL of 20% methanolic potassium hydroxide (KOH) and let the solution stand for one hour with periodic shaking.[11]
-
This step hydrolyzes the fatty acid esters of capsanthin and this compound.
-
-
Purification:
-
Perform a liquid-liquid extraction to separate the carotenoids. Remove the aqueous (methanolic) phase.
-
Wash the remaining organic phase multiple times with distilled water until the washings are neutral.[11]
-
Filter the organic phase through anhydrous sodium sulfate (Na₂SO₄) to remove residual water.[11]
-
-
Final Preparation:
Quantification by High-Performance Liquid Chromatography (HPLC)
Simultaneous determination of capsanthin and this compound in food products is typically achieved using reverse-phase HPLC with a photodiode array (PDA) detector.
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., InterSustain C18, 250 mm x 4.6 mm, 5 µm).[13][14]
-
Mobile Phase: A gradient program involving a mixture of 5 mM ammonium acetate solution, acetonitrile (ACN), methanol (MeOH), and water.[13][14]
-
Detector: Photodiode Array (PDA) detector set to a detection wavelength of 450 nm.[13][14]
-
Injection Volume: 10-20 µL.[15]
-
Flow Rate: Approximately 0.5-1.0 mL/min.[15]
-
Quantification: Based on the peak area of the analyte compared against a standard curve prepared from certified reference standards of capsanthin and this compound.
Typical Results:
-
Concentrations in Foods: In chili powder, this compound has been detected at levels of 2.86-3.92 mg/kg.[13][14]
Biosynthesis and Metabolism
Biosynthesis of this compound in Capsicum annuum
This compound, along with capsanthin, is an end-product of the carotenoid biosynthetic pathway that is uniquely active in ripening Capsicum fruits. The pathway begins with the synthesis of phytoene from geranylgeranyl pyrophosphate (GGPP) and proceeds through several desaturation and cyclization steps to form β-carotene. From there, a series of oxygenation and rearrangement reactions, catalyzed by specific enzymes, leads to the formation of red xanthophylls. The key enzyme responsible for the final conversion to capsanthin and this compound is Capsanthin-Capsorubin Synthase (CCS) .[3][4][16]
Caption: Simplified carotenoid biosynthesis pathway in Capsicum leading to this compound.
Human Metabolism and Bioavailability of this compound
The metabolism and absorption of this compound in humans have been investigated, with studies indicating very low bioavailability. When ingested as part of paprika oleoresin, this compound is not detected in significant amounts in human chylomicrons, the lipoprotein particles that transport dietary fats and fat-soluble vitamins from the intestines into the bloodstream.[17][18][19]
This suggests that this compound is poorly absorbed in the human gastrointestinal tract. While other carotenoids in paprika extract, such as β-carotene and zeaxanthin, are absorbed, the unique structure of this compound appears to hinder its uptake.[17][18] The majority of ingested this compound is likely excreted from the body without being metabolized.
Caption: Proposed metabolic fate of this compound in humans, highlighting its low bioavailability.
Use as a Food Colorant
This compound, as part of paprika extract (E160c), is a fat-soluble colorant used to impart a red to orange-red hue in a wide variety of food products.[1][3] Its stability in fat-rich and low-acid food systems makes it a versatile natural alternative to synthetic red dyes.[6]
Common Applications:
-
Dairy: Cheeses[3]
-
Sauces and Dressings: Ketchup, sauces, salad dressings[3]
-
Snacks and Confectionery: Chips, sweets[3]
-
Beverages: Orange juice[3]
-
Animal Feed: Used to deepen the color of egg yolks[3]
This compound's color can be sensitive to light, oxygen, and heat, and commercial preparations may be stabilized with antioxidants like tocopherols to maintain color intensity and stability.[6]
Conclusion
This compound, regulated under E160c (paprika extract), is a widely approved and safe natural food colorant valued for its vibrant red hue. Its chemical properties are well-characterized, and robust analytical methods exist for its quantification in food matrices. While its biosynthesis in Capsicum is understood, its bioavailability in humans is notably low, with most of the ingested pigment being excreted. For researchers and professionals in food science and drug development, this compound represents a stable, natural colorant with a strong safety profile, suitable for "clean-label" product formulations.
References
- 1. Paprika oleoresin - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Variability of Carotenoid Biosynthesis in Orange Colored Capsicum spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eadditives.com [eadditives.com]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. fao.org [fao.org]
- 8. WHO | JECFA [apps.who.int]
- 9. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. fao.org [fao.org]
- 12. fao.org [fao.org]
- 13. Simultaneous determination of capsanthin and this compound in foods by high-performance liquid chromatography using PDA detector [vjfc.nifc.gov.vn]
- 14. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
- 17. cambridge.org [cambridge.org]
- 18. Incorporation of carotenoids from paprika oleoresin into human chylomicrons | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 19. Incorporation of carotenoids from paprika oleoresin into human chylomicrons [agris.fao.org]
Methodological & Application
Application Note: High-Performance Liquid Chromatography for the Quantification of Capsorubin
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed methodology for the quantification of capsorubin using High-Performance Liquid Chromatography (HPLC). This compound, a major carotenoid pigment found in ripe red peppers (Capsicum annuum), is of significant interest due to its antioxidant properties and its use as a natural colorant in the food and pharmaceutical industries.[1] The protocol herein describes the necessary steps for sample preparation, chromatographic separation, and quantitative analysis of this compound, supported by tabulated data from various validated methods.
Introduction
This compound is a xanthophyll carotenoid that, along with capsanthin, is responsible for the characteristic red color of paprika and red chili peppers.[2][3] Its potential health benefits, including antioxidant and anti-inflammatory effects, have led to increased interest in its accurate quantification in various matrices.[1] HPLC is a powerful analytical technique for the separation and quantification of carotenoids.[4] This document outlines a robust HPLC method coupled with a Photodiode Array (PDA) detector for the reliable determination of this compound content.
Experimental Protocols
Sample Preparation (Extraction from a Solid Matrix)
This protocol is a general guideline for the extraction of this compound from solid samples such as chili powder or paprika.
-
Sample Weighing: Accurately weigh approximately 0.2-5.0 g of the homogenized sample into a 50 mL falcon tube.[2]
-
Extraction Solvent Addition: Add 20 mL of an extraction solvent mixture of acetonitrile (ACN) and ethyl acetate (1:1, v/v) containing 0.1% Butylated Hydroxytoluene (BHT).[2][3] BHT is added to prevent the oxidative degradation of this compound.
-
Extraction: Tightly cap the tube and vortex for 1 minute. Place the tube in an ultrasonic bath at 40°C for 20 minutes to facilitate extraction.[2][3]
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.
-
Supernatant Collection: Carefully decant the supernatant into a clean tube.
-
Re-extraction (Optional but Recommended): Repeat the extraction process (steps 2-5) on the pellet with a fresh portion of the extraction solvent to ensure complete recovery of the analyte. Combine the supernatants.
-
Solvent Evaporation: Evaporate the combined supernatant to dryness under a stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1-5 mL) of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.[4]
Saponification (Optional - for samples with high lipid content)
For samples with a high lipid content, a saponification step may be necessary to remove interfering fats and oils.[5]
-
After the initial extraction and solvent evaporation, dissolve the residue in 10 mL of the mobile phase.[5]
-
Add an equal volume of 10% methanolic potassium hydroxide.[5]
-
Stir the mixture under a nitrogen atmosphere in the dark for 1 hour at room temperature.[5]
-
Extract the carotenoids by adding 20 mL of light petroleum (containing 0.1% BHT) and 20 mL of 10% sodium chloride solution in a separatory funnel.[5]
-
Shake gently and allow the layers to separate. Collect the upper organic layer.
-
Repeat the extraction of the aqueous layer twice more with fresh light petroleum.
-
Combine the organic layers and evaporate to dryness under nitrogen.
-
Reconstitute the sample in the mobile phase for HPLC analysis.
HPLC Method
The following HPLC conditions are a composite of several validated methods. Method optimization may be required depending on the specific HPLC system and sample matrix.
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a PDA detector.
-
Column: A C18 reversed-phase column is commonly used.[2][6][7] A C30 column can also be employed for better separation of carotenoid isomers.[8][9]
-
Mobile Phase: A gradient elution is often employed for optimal separation. For example, a mixture of acetonitrile, methanol, water, and 5 mM ammonium acetate solution.[2][3]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 30°C.[10]
-
Injection Volume: 10-20 µL.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from published HPLC methods for this compound quantification.
Table 1: HPLC Method Parameters for this compound Quantification
| Parameter | Method 1 | Method 2 |
| Column | InterSustain C18 (250 mm x 4.6 mm, 5 µm)[2][3] | RP C18 (100 mm x 2 mm, 2 µm)[6][7] |
| Mobile Phase | Gradient: 5 mM Ammonium Acetate, ACN, MeOH, Water[2][3] | Not specified |
| Detector | PDA[2][3] | Photodiode-array[6][7] |
| Wavelength | 450 nm[2][3] | Not specified |
Table 2: Performance Characteristics of HPLC Methods for this compound Quantification
| Parameter | Method 1 | Method 2 |
| Linearity (R²) | > 0.9997[2][3] | > 0.99[6][11] |
| Limit of Detection (LOD) | 0.20 mg/kg[2][3] | 0.043 mg/kg[6][7] |
| Limit of Quantification (LOQ) | 0.67 mg/kg[2][3] | 0.129 mg/kg[6][7] |
| Recovery | Meets AOAC requirements[2] | > 83.8 ± 1.7%[6][7] |
| Precision (Intra- and Interday) | Meets AOAC requirements[2] | < 9.01%[6][7] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound by HPLC.
Caption: Workflow for this compound Quantification by HPLC.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust approach for the quantification of this compound in various sample matrices. The provided protocol and performance data serve as a valuable resource for researchers and scientists in the fields of natural product chemistry, food science, and drug development. Adherence to the described sample preparation and analytical procedures will ensure accurate and reproducible results.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 3. Simultaneous determination of capsanthin and this compound in foods by high-performance liquid chromatography using PDA detector [vjfc.nifc.gov.vn]
- 4. academic.oup.com [academic.oup.com]
- 5. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Simultaneous determination of free this compound and capsanthin in red pepper powder using u-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. botanyjournals.com [botanyjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of an HPLC-PDA Method for the Determination of Capsanthin, Zeaxanthin, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Extraction and Purification of Capsorubin from Paprika Oleoresin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction and purification of capsorubin from paprika oleoresin. The methodologies outlined are synthesized from established scientific literature and are suitable for laboratory-scale production of high-purity this compound for research and development purposes.
Introduction
This compound is a red xanthophyll carotenoid predominantly found in the ripe fruits of Capsicum annuum (paprika).[1][2] As a potent antioxidant, this compound is of significant interest for its potential applications in the pharmaceutical, nutraceutical, and food industries.[1][3] Paprika oleoresin, a viscous, oil-soluble extract of paprika, serves as the primary commercial source of this compound and its structural isomer, capsanthin.[4][5] The carotenoids in paprika oleoresin are often esterified with fatty acids and require a saponification step to yield the free forms for effective purification.[2][6]
This protocol details a comprehensive workflow for the isolation of this compound, encompassing saponification, solvent extraction, and chromatographic purification, followed by quantification using high-performance liquid chromatography (HPLC).
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the extraction and analysis of this compound. These values are compiled from various sources and represent typical ranges achievable with the described protocols.
Table 1: this compound and Capsanthin Content in Paprika-Derived Products
| Sample Type | This compound Content (mg/kg) | Capsanthin Content (mg/kg) | Reference |
| Chili Powder | 2.86 - 3.92 | 10.5 - 15.8 | [7] |
| Spice Samples | 0.76 - 1.64 | 3.86 - 9.78 | [7] |
Table 2: HPLC-PDA Method Validation Parameters for this compound Quantification
| Parameter | Value | Reference |
| Linearity (r²) | > 0.9997 | [3] |
| Limit of Detection (LOD) | 0.043 - 0.20 mg/kg | [3][8] |
| Limit of Quantification (LOQ) | 0.129 - 0.67 mg/kg | [3][8] |
| Recovery | > 83.8 ± 1.7% | [8] |
| Intraday Precision | < 9.01% | [8] |
| Interday Precision | < 9.01% | [8] |
Experimental Protocols
This section provides a step-by-step methodology for the extraction and purification of this compound from paprika oleoresin.
This step is critical for the hydrolysis of carotenoid esters to their free forms.
Materials:
-
Paprika Oleoresin
-
Potassium Hydroxide (KOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Diethyl ether
-
Separatory funnel (500 mL)
-
Nitrogen gas
Procedure:
-
Accurately weigh approximately 0.2 g of paprika oleoresin and dissolve it in 100 mL of acetone in a 500 mL separatory funnel.[9]
-
Add 100 mL of diethyl ether to the solution and mix thoroughly.[9]
-
Prepare a 20% (w/v) solution of KOH in methanol. Add 100 mL of this methanolic KOH solution to the separatory funnel.[9] Alternatively, a non-aqueous solution of 15-20% KOH in ethanol can be used.[6]
-
Seal the separatory funnel and shake periodically for one hour at room temperature.[9] The reaction can also be carried out at 45-50°C for 3-4 hours to ensure complete saponification.[6]
-
Allow the mixture to stand at room temperature for 1-2 days to facilitate the separation of the free phytoxanthins into the ether layer.[1]
-
After separation, wash the ether layer with distilled water until a neutral pH is achieved.
-
Dry the ether layer over anhydrous sodium sulfate.[1]
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 35°C to obtain the saponified carotenoid extract.[9]
Materials:
-
Saponified carotenoid extract
-
Petroleum ether
Procedure:
-
Dissolve the dried saponified extract in a minimal amount of diethyl ether.
-
Add a threefold volume of petroleum ether to the ethereal solution.[1]
-
Allow the mixture to stand in a cold environment (e.g., refrigerator) for 24 hours to precipitate the crude carotenoid mixture, which will contain this compound, capsanthin, zeaxanthin, and other carotenoids.[1]
-
Collect the precipitate by filtration or decantation.
This protocol utilizes open column chromatography to separate this compound from other carotenoids.
Materials:
-
Crude carotenoid precipitate
-
Silica gel (for column chromatography)
-
Calcium carbonate or Zinc carbonate (alternative stationary phases)[1]
-
Acetone
-
Petroleum ether
-
Carbon disulfide (alternative eluent)[1]
-
Benzene and ether (1:1 mixture, alternative eluent)[1]
-
Glass chromatography column
Procedure:
-
Prepare a silica gel slurry in petroleum ether and pack it into a glass chromatography column.
-
Dissolve the crude carotenoid precipitate in a minimal volume of the initial eluent (e.g., a mixture of acetone and petroleum ether).
-
Carefully load the sample onto the top of the silica gel column.
-
Begin elution with a solvent system of increasing polarity. A typical gradient starts with a low percentage of acetone in petroleum ether.
-
Collect the eluted fractions based on the color of the bands as they separate on the column. This compound will elute as a distinct red band.[10] The general elution order for carotenoids on a reversed-phase system is neoxanthin, this compound, violaxanthin, capsanthin, and then less polar carotenoids like β-carotene.[4]
-
Alternatively, use calcium carbonate or zinc carbonate as the stationary phase with carbon disulfide or a 1:1 mixture of benzene and ether as the eluent.[1]
-
Collect the fraction containing pure this compound and evaporate the solvent to obtain the purified compound.
Materials:
-
Purified this compound
-
This compound analytical standard
-
Acetone or a mixture of acetonitrile and ethyl acetate (1:1, v/v) containing 0.1% butylated hydroxytoluene (BHT)[7]
-
HPLC system with a photodiode array (PDA) detector
-
C18 reversed-phase column
Procedure:
-
Prepare a standard curve by dissolving a known amount of this compound analytical standard in the mobile phase to create a series of concentrations (e.g., 0.25 mg/L to 50 mg/L).[7]
-
Dissolve the purified this compound sample in the mobile phase to a concentration within the range of the standard curve.
-
Filter the sample through a 0.45 µm syringe filter before injection.[9]
-
Inject the sample into the HPLC system.
-
The separation is typically performed on a C18 column with a gradient mobile phase.[11]
-
Detect the eluting compounds using the PDA detector, with the wavelength set to approximately 462 nm for this compound in acetone.[4]
-
Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Chromatographic Separation of Carotenoids.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. fao.org [fao.org]
- 5. Paprika oleoresin - Wikipedia [en.wikipedia.org]
- 6. US20240158344A1 - Process for isolation of capsanthin and other carotenoids from paprika oleoresin - Google Patents [patents.google.com]
- 7. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 8. researchgate.net [researchgate.net]
- 9. fao.org [fao.org]
- 10. CN106866394A - this compound and preparation method thereof - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Capsorubin in Human Dermal Fibroblast Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capsorubin is a red xanthophyll carotenoid found exclusively in paprika (Capsicum annuum). Like other carotenoids, it possesses potent antioxidant properties, primarily through the quenching of singlet molecular oxygen and scavenging of peroxyl radicals.[1][2] In the context of dermatology and skin aging, there is growing interest in the photoprotective effects of natural compounds. Ultraviolet B (UVB) radiation from the sun is a major contributor to skin damage, leading to cytotoxicity, DNA damage, oxidative stress, and apoptosis of skin cells, including human dermal fibroblasts (HDFs). These cellular damages contribute to the clinical signs of photoaging, such as wrinkles and loss of skin elasticity.
Recent studies have highlighted the potential of this compound as a photoprotective agent. In vitro studies have demonstrated that pre-incubation of HDFs with this compound can significantly counteract UVB-induced cytotoxicity and reduce the formation of DNA strand breaks.[1] Furthermore, this compound has been shown to decrease the activity of caspase-3, a key executioner enzyme in apoptosis, following UVB exposure.[1] These protective effects are attributed to its strong antioxidant capacity.[1][2]
These findings suggest that this compound could be a valuable compound for the development of novel dermatological drugs and cosmeceuticals aimed at preventing and treating skin photoaging. This document provides detailed application notes and protocols for studying the effects of this compound on HDFs.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of UVB radiation on HDF viability and the protective effects of this compound based on available literature.
Table 1: Effect of UVB Radiation on Human Dermal Fibroblast Viability
| UVB Dose (mJ/cm²) | Cell Viability (%) | Reference |
| 0 | 100 | [3] |
| 20 | ~90 | [3] |
| 40 | ~80 | [3] |
| 60 | ~72 | [3] |
| 80 | ~65 | [3] |
| 120 | ~55 | [3] |
| 160 | ~45 | [3] |
| 200 | ~40 | [3] |
Note: This data is representative and may vary depending on the specific experimental conditions and fibroblast donor.
Table 2: Protective Effect of this compound on UVB-Induced Damage in Human Dermal Fibroblasts
| Parameter | Treatment | Result | Reference |
| Cell Viability | 1 µM this compound + UVB (0-300 mJ/cm²) | Significant counteraction of UVB-induced cytotoxicity | [1] |
| DNA Strand Breaks | 1 µM this compound + UVB | Significant decrease in DNA strand breaks | [1] |
| Caspase-3 Cleavage | 1 µM this compound + UVB | Decreased caspase-3 cleavage | [1] |
Note: Specific dose-response data for this compound's protective effects are limited. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific experimental setup.
Detailed Experimental Protocols
Preparation of this compound Stock Solution
This compound is a lipophilic compound and requires an appropriate solvent for use in cell culture.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube under subdued light to minimize photodegradation.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.[4]
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh, sterile, light-protected tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Culture and Treatment of Human Dermal Fibroblasts
Materials:
-
Primary Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks/plates
-
This compound stock solution
Protocol:
-
Culture HDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells when they reach 80-90% confluency.
-
For experiments, seed the HDFs into appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein or DNA analysis).
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare the desired concentrations of this compound by diluting the stock solution in fresh, serum-free DMEM immediately before use.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound-containing medium (or vehicle control medium containing the same final concentration of DMSO) to the cells.
-
Incubate the cells for the desired pre-treatment time (e.g., 1-24 hours) before UVB irradiation.
UVB Irradiation Procedure
Materials:
-
UVB light source with a peak emission at 312 nm
-
UV radiometer
-
PBS
Protocol:
-
After the this compound pre-treatment period, remove the medium from the cells.
-
Wash the cells twice with sterile PBS.
-
Leave a thin layer of PBS on the cells to prevent them from drying out during irradiation.
-
Remove the lid of the culture plate.
-
Place the plate under the UVB source and irradiate with the desired dose of UVB (e.g., 60-300 mJ/cm²). Use a UV radiometer to ensure accurate dosing.
-
Immediately after irradiation, remove the PBS and add fresh, pre-warmed culture medium (with or without this compound, depending on the experimental design).
-
Return the cells to the incubator for the desired post-irradiation incubation time before performing downstream assays.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate reader
Protocol:
-
Following the post-irradiation incubation period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by using a plate shaker for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
DNA Damage Assessment (Comet Assay)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[5][6]
Materials:
-
Comet assay kit (or individual reagents: low-melting-point agarose, lysis solution, electrophoresis buffer)
-
Microscope slides
-
Fluorescence microscope with appropriate filters
-
DNA staining dye (e.g., SYBR Green, propidium iodide)
Protocol:
-
After the desired post-irradiation time, harvest the cells by trypsinization.
-
Resuspend the cells in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Mix the cell suspension with low-melting-point agarose at a 1:10 ratio (v/v) and immediately pipette onto a pre-coated microscope slide.
-
Allow the agarose to solidify at 4°C for 10 minutes.
-
Immerse the slides in lysis solution for at least 1 hour at 4°C.
-
Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Gently wash the slides with neutralization buffer.
-
Stain the slides with a fluorescent DNA dye.
-
Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).
Apoptosis (Caspase-3 Activity) Assay
This assay measures the activity of caspase-3, a key marker of apoptosis.
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer
-
Microplate reader
Protocol:
-
After the desired post-irradiation incubation period, harvest the cells and wash them with cold PBS.
-
Resuspend the cell pellet in the provided cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1 minute at 4°C.
-
Transfer the supernatant to a new, pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add an equal amount of protein from each sample to the respective wells.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) and reaction buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the control group.
Signaling Pathways and Visualizations
This compound's protective effects in HDFs are likely mediated through the modulation of key signaling pathways involved in the cellular response to oxidative stress and inflammation. While direct evidence for this compound is still emerging, studies on similar carotenoids, such as capsanthin and lutein, in skin cells suggest the involvement of the Nrf2, MAPK, and NF-κB pathways.[7][8][9]
-
Nrf2 Pathway: As an antioxidant, this compound may activate the Nrf2 pathway, a master regulator of the antioxidant response. This would lead to the upregulation of antioxidant enzymes that help to neutralize UVB-induced reactive oxygen species (ROS).[10][11]
-
MAPK Pathway: UVB radiation is known to activate MAPKs (e.g., p38, JNK, ERK), which can lead to the expression of matrix metalloproteinases (MMPs) that degrade collagen and contribute to skin aging. This compound may inhibit the activation of these pathways.
-
NF-κB Pathway: This pathway is a key regulator of inflammation. By reducing oxidative stress, this compound may inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[12]
Experimental Workflow Diagram
Caption: Experimental workflow for studying this compound's effects on HDFs.
Proposed Signaling Pathway of this compound's Photoprotective Effect
Caption: Proposed signaling pathways of this compound's photoprotective effects.
References
- 1. Carotenoids exclusively synthesized in red pepper (capsanthin and this compound) protect human dermal fibroblasts against UVB induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Natural Carotenoids: Recent Advances on Separation from Microbial Biomass and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The non-provitamin A carotenoid, lutein, inhibits NF-kappaB-dependent gene expression through redox-based regulation of the phosphatidylinositol 3-kinase/PTEN/Akt and NF-kappaB-inducing kinase pathways: role of H(2)O(2) in NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Role of Phytochemicals in Skin Photoprotection via Regulation of Nrf2 [frontiersin.org]
- 7. The Regulation of the NF-κB p65 and Nrf2/HO-1 Signaling Pathways by Fucoxanthin in Human THP-1 Monocyte Macrophages Under a Lipopolysaccharide-Induced Inflammation Model [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The role of transcription factor Nrf2 in skin cells metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Rapid Method for the Extraction and Analysis of Carotenoids and Other Hydrophobic Substances Suitable for Systems Biology Studies with Photosynthetic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protecting skin photoaging by NF-kappaB inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Capsorubin in Lipid Peroxidation Inhibition Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capsorubin, a red xanthophyll carotenoid predominantly found in ripe red paprika (Capsicum annuum), has garnered significant interest for its potent antioxidant properties. Its unique molecular structure, featuring a conjugated polyene chain with two cyclopentane rings and keto groups, contributes to its exceptional ability to quench reactive oxygen species (ROS) and inhibit lipid peroxidation.[1][2] Lipid peroxidation is a critical process in cellular injury, implicated in the pathophysiology of numerous diseases, including atherosclerosis, neurodegenerative disorders, and cancer. Therefore, the accurate assessment of this compound's inhibitory effect on lipid peroxidation is crucial for its development as a potential therapeutic or preventative agent.
These application notes provide an overview of the use of this compound in common lipid peroxidation inhibition assays and offer detailed protocols for researchers.
Mechanism of Action
This compound exerts its antioxidant effects primarily through the scavenging of free radicals.[1][3] The electron-rich conjugated double bond system in its structure allows it to effectively neutralize peroxyl radicals, thus breaking the chain reaction of lipid peroxidation.[1] Studies have demonstrated that this compound is a highly efficient quencher of singlet oxygen and can also scavenge hydroxyl radicals.[2] Its antioxidant activity has been shown to be superior to that of other well-known carotenoids, including β-carotene and even its structural isomer, capsanthin.[1]
Data Presentation
The antioxidant efficacy of this compound in inhibiting lipid peroxidation has been demonstrated in various studies. The following table summarizes the comparative antioxidant activity of this compound against other related carotenoids in the inhibition of methyl linoleate oxidation, a common model for studying lipid peroxidation.
| Compound | Relative Antioxidant Activity (Inhibition of Methyl Linoleate Oxidation) |
| This compound | +++++ |
| Capsanthin 3,6-epoxide | ++++ |
| Capsanthin | +++ |
| Cycloviolaxanthin | ++ |
| β-carotene | + |
| Table 1: Comparative antioxidant activity of this compound and other carotenoids. The ranking is based on qualitative data from studies indicating this compound as the most potent inhibitor in this group.[1] |
Experimental Protocols
Two common methods for assessing the inhibition of lipid peroxidation are the Thiobarbituric Acid Reactive Substances (TBARS) assay and the inhibition of lipid oxidation in a model system, such as methyl linoleate or liposomes.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay is a widely used method to measure lipid peroxidation by detecting malondialdehyde (MDA), a secondary product of lipid oxidation.
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored MDA-TBA adduct, which can be quantified spectrophotometrically. The inhibition of this color formation by an antioxidant is a measure of its ability to prevent lipid peroxidation.
Protocol:
Materials:
-
This compound standard solution (in a suitable solvent like DMSO or ethanol)
-
Lipid source (e.g., rat liver microsomes, brain homogenate, or liposomes)
-
Phosphate buffered saline (PBS), pH 7.4
-
Ferrous sulfate (FeSO₄) or another pro-oxidant
-
Trichloroacetic acid (TCA) solution (e.g., 10-20% w/v)
-
Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v)
-
Butanol
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare different concentrations of this compound to be tested.
-
Reaction Mixture: In a test tube, add the lipid source, PBS, and the this compound solution (or solvent for the control).
-
Initiation of Peroxidation: Add the pro-oxidant (e.g., FeSO₄) to initiate lipid peroxidation. Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding TCA solution to precipitate proteins.
-
Formation of MDA-TBA Adduct: Add TBA solution to the supernatant and heat the mixture in a boiling water bath for a specified time (e.g., 15-20 minutes).
-
Extraction: After cooling, extract the pink MDA-TBA adduct with butanol.
-
Measurement: Centrifuge the mixture and measure the absorbance of the butanol layer at the appropriate wavelength (typically 532 nm).
-
Calculation: Calculate the percentage inhibition of lipid peroxidation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Experimental Workflow for TBARS Assay:
Caption: Workflow for the TBARS assay to evaluate this compound.
Inhibition of Methyl Linoleate Oxidation Assay
This assay measures the ability of an antioxidant to inhibit the oxidation of a polyunsaturated fatty acid, methyl linoleate, which serves as a model for lipid peroxidation.
Principle: Methyl linoleate is susceptible to oxidation, leading to the formation of conjugated dienes that absorb UV light. The inhibition of this increase in absorbance by an antioxidant is a measure of its protective effect.
Protocol:
Materials:
-
This compound standard solution (in a suitable solvent like ethanol)
-
Methyl linoleate
-
A radical initiator (e.g., 2,2'-azobis(2,4-dimethylvaleronitrile) - AMVN)
-
Ethanol (or another suitable solvent)
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a solution of methyl linoleate in ethanol. Add different concentrations of this compound to this solution.
-
Initiation of Oxidation: Add the radical initiator (AMVN) to start the oxidation process.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) in the dark.
-
Measurement: At regular time intervals, measure the absorbance of the solution at the wavelength corresponding to the conjugated diene formation (typically around 234 nm).
-
Data Analysis: Plot the absorbance against time for the control (without this compound) and for each concentration of this compound. The lag phase before the rapid increase in absorbance is indicative of the antioxidant activity.
-
Calculation: The antioxidant activity can be expressed as the length of the induction period or as the percentage inhibition of oxidation at a specific time point.
Experimental Workflow for Methyl Linoleate Oxidation Assay:
Caption: Workflow for the methyl linoleate oxidation inhibition assay.
Signaling Pathways and Molecular Interactions
Currently, specific signaling pathways directly modulated by this compound's antioxidant activity in the context of lipid peroxidation inhibition are not well-elucidated in the scientific literature. The primary mechanism is understood to be direct radical scavenging. The logical relationship of this direct antioxidant action is depicted below.
Caption: Direct antioxidant mechanism of this compound.
Conclusion
This compound is a promising natural antioxidant with significant potential for inhibiting lipid peroxidation. The provided protocols for the TBARS and methyl linoleate oxidation assays offer standardized methods for evaluating its efficacy. Further research is warranted to elucidate the precise molecular interactions and potential downstream signaling effects of this compound, which will be invaluable for its application in the development of novel therapeutic strategies against oxidative stress-related diseases.
References
Application Notes and Protocols: Capsorubin in the Study of Reactive Oxygen Species (ROS) Scavenging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capsorubin, a red xanthophyll carotenoid predominantly found in paprika (Capsicum annuum), has garnered significant attention for its potent antioxidant properties.[1][2] Its unique molecular structure, featuring two cyclopentane rings with keto groups, contributes to its exceptional ability to quench various reactive oxygen species (ROS).[2] These ROS, including singlet oxygen (¹O₂), hydroxyl radicals (•OH), and superoxide anions (O₂⁻), are highly reactive molecules that can inflict oxidative damage to vital cellular components such as lipids, proteins, and DNA. This damage is implicated in the pathophysiology of numerous diseases, making the study of ROS scavenging agents like this compound a critical area of research.
These application notes provide a comprehensive overview of the use of this compound in ROS scavenging studies, complete with detailed experimental protocols and a summary of its antioxidant efficacy.
Data Presentation: Antioxidant Activity of this compound
The antioxidant activity of this compound has been evaluated through various in vitro assays. While specific IC50 values for pure this compound are not extensively documented across all assays in the available literature, comparative studies consistently demonstrate its superior ROS scavenging capabilities compared to other well-known antioxidants.
| Antioxidant Assay | Target ROS/Radical | This compound Activity | Reference Compound Activity | Source |
| Singlet Oxygen (¹O₂) Quenching | Singlet Oxygen | High quenching activity, stronger than astaxanthin. | Astaxanthin is a known potent ¹O₂ quencher. | [3] |
| Hydroxyl Radical (•OH) Scavenging | Hydroxyl Radical | Effective scavenger. | - | [2] |
| Superoxide Anion (O₂⁻) Scavenging | Superoxide Anion | Effective scavenger. | - | [3] |
| Lipid Peroxidation Inhibition | Peroxyl Radicals | Strong inhibitory effect, greater than capsanthin and β-carotene. | β-carotene is a standard lipophilic antioxidant. | [1][2] |
Note: The table summarizes qualitative and comparative data from the cited sources. The lack of standardized quantitative data (e.g., IC50 values) in some areas highlights a gap in the current research literature.
Experimental Protocols
The following are detailed protocols for common in vitro assays used to assess the ROS scavenging activity of this compound.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate an electron and reduce the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
This compound standard solution (in a suitable solvent like DMSO or ethanol)
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the this compound standard solution in methanol.
-
In a 96-well microplate, add 100 µL of each this compound dilution to respective wells.
-
Add 100 µL of the DPPH solution to each well containing the this compound dilutions.
-
For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
-
For the blank, use 200 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the following formula:
-
Plot the scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant is measured by the decrease in absorbance.
Materials:
-
This compound standard solution
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Phosphate buffered saline (PBS, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS•⁺ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•⁺ stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the this compound standard solution.
-
In a 96-well microplate, add 20 µL of each this compound dilution to respective wells.
-
Add 180 µL of the diluted ABTS•⁺ solution to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity as described in the DPPH protocol.
-
Determine the IC50 value from the dose-response curve.
Protocol 3: Hydroxyl Radical (•OH) Scavenging Assay (Fenton Reaction-Based)
Principle: This assay measures the scavenging of hydroxyl radicals generated by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). The hydroxyl radicals degrade a detector molecule (e.g., deoxyribose), and the antioxidant's ability to inhibit this degradation is quantified.
Materials:
-
This compound standard solution
-
FeSO₄ solution (10 mM)
-
EDTA solution (10 mM)
-
H₂O₂ solution (10 mM)
-
Deoxyribose solution (10 mM)
-
Trichloroacetic acid (TCA, 2.8% w/v)
-
Thiobarbituric acid (TBA) solution (1% w/v in 50 mM NaOH)
-
Phosphate buffer (pH 7.4)
Procedure:
-
Prepare a reaction mixture containing FeSO₄, EDTA, and deoxyribose in phosphate buffer.
-
Add various concentrations of the this compound solution to the reaction mixture.
-
Initiate the reaction by adding H₂O₂.
-
Incubate the mixture at 37°C for 1 hour.
-
Stop the reaction by adding TCA, followed by the TBA solution.
-
Heat the mixture in a boiling water bath for 15 minutes to develop a pink color.
-
Cool the tubes and measure the absorbance at 532 nm.
-
Calculate the scavenging activity by comparing the absorbance of the sample to the control (without this compound).
Protocol 4: Superoxide Anion (O₂⁻) Scavenging Assay (NBT Assay)
Principle: This assay utilizes a non-enzymatic phenazine methosulfate-NADH system to generate superoxide radicals, which reduce nitroblue tetrazolium (NBT) to a purple formazan. The antioxidant's ability to scavenge the superoxide radicals and inhibit the formation of formazan is measured.
Materials:
-
This compound standard solution
-
Tris-HCl buffer (100 mM, pH 7.4)
-
NADH solution (1 mM)
-
NBT solution (1 mM)
-
Phenazine methosulfate (PMS) solution (0.1 mM)
Procedure:
-
In a reaction tube, mix Tris-HCl buffer, NADH solution, and NBT solution.
-
Add various concentrations of the this compound solution.
-
Initiate the reaction by adding PMS.
-
Incubate the mixture at room temperature for 5 minutes.
-
Measure the absorbance at 560 nm.
-
Calculate the scavenging activity against a control.
Signaling Pathways and Experimental Workflows
The potent ROS scavenging activity of this compound suggests its potential to modulate cellular signaling pathways that are sensitive to oxidative stress. Key pathways that are likely influenced include the Nrf2/ARE and NF-κB pathways.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.
By scavenging ROS, this compound can potentially reduce the oxidative stress that would otherwise activate the Nrf2 pathway. Conversely, some antioxidants have been shown to directly interact with Keap1, leading to Nrf2 activation. Further research is needed to elucidate the precise mechanism of this compound's interaction with this pathway.
Caption: Nrf2 signaling pathway and the potential influence of this compound.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses. [4]Oxidative stress is a known activator of the NF-κB pathway. ROS can lead to the degradation of the inhibitory protein IκB, allowing NF-κB to translocate to the nucleus and promote the expression of pro-inflammatory genes. By reducing ROS levels, this compound can potentially inhibit the activation of the NF-κB pathway, thereby exerting anti-inflammatory effects.
Caption: NF-κB signaling pathway and the potential inhibitory role of this compound.
Experimental Workflow: Investigating this compound's Effect on Cellular ROS and Signaling
Caption: Workflow for studying this compound's effects on cellular ROS and signaling.
Conclusion
This compound is a promising natural antioxidant with significant potential for applications in research and drug development. Its potent ROS scavenging activity, particularly against singlet oxygen and in the inhibition of lipid peroxidation, makes it a valuable compound for studying the mechanisms of oxidative stress and the development of novel therapeutic strategies. The provided protocols offer a starting point for researchers to quantitatively assess the antioxidant efficacy of this compound. Further investigations into its effects on cellular signaling pathways will provide deeper insights into its biological functions and therapeutic potential.
References
Formulation of Capsorubin for Dietary Supplement Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation of capsorubin, a red xanthophyll carotenoid primarily found in paprika, for use in dietary supplement research. Due to its potent antioxidant properties and potential health benefits, this compound is a compound of significant interest. However, its inherent instability and low bioavailability necessitate advanced formulation strategies to enhance its efficacy. This document outlines methods for extraction, purification, and encapsulation of this compound into various delivery systems, and provides protocols for their characterization.
Physicochemical Properties and Stability of this compound
This compound is a lipid-soluble pigment with strong antioxidant activity, attributed to its conjugated double bond system and keto groups.[1] However, it is highly susceptible to degradation by light, heat, and oxygen, which poses a significant challenge for its use in dietary supplements.[1][2] Understanding these properties is crucial for selecting appropriate formulation and storage conditions.
Extraction and Purification of this compound from Paprika
To obtain high-purity this compound for research purposes, a multi-step extraction and purification process is required. Paprika oleoresin, a commercially available extract of Capsicum annuum, serves as the starting material.
Supercritical CO2 Extraction (Recommended)
Supercritical fluid extraction (SFE) using carbon dioxide is a green and efficient method for obtaining a concentrated this compound extract. This technique allows for the selective extraction of different carotenoids by varying the pressure and temperature.
Protocol: Supercritical CO2 Extraction of this compound-Enriched Fraction
-
Sample Preparation: Dehydrate dried paprika pods to a moisture content of less than 10%.
-
Extraction Parameters:
-
Procedure:
-
Load the ground paprika into the extraction vessel of the SFE system.
-
Set the desired pressure, temperature, and CO2 flow rate.
-
Initiate the extraction process. The supercritical CO2 will act as a solvent, extracting the lipophilic compounds, including this compound.
-
The extracted oleoresin is collected in a separation vessel where the pressure and temperature are lowered, causing the CO2 to return to its gaseous state and leaving behind the concentrated extract. A two-stage extraction at 2000 psi and 6000 psi can be used to first remove oil and beta-carotene, resulting in a more concentrated this compound fraction in the second stage.[5]
-
Solvent Extraction
Traditional solvent extraction is a viable alternative, though it involves the use of organic solvents.
Protocol: Solvent Extraction of Paprika Oleoresin
-
Sample Preparation: Grind dried paprika pods to a fine powder (e.g., 60 mesh).[6]
-
Extraction:
-
Solvent: Acetone or a mixture of hexane and dichloromethane (7:3, v/v) containing 0.1% butylated hydroxytoluene (BHT) as an antioxidant.
-
Procedure: Macerate the paprika powder in the solvent at room temperature with constant stirring for several hours. Ultrasonic or microwave assistance can enhance extraction efficiency and reduce extraction time.[6]
-
-
Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude paprika oleoresin.
Purification by Column Chromatography
To isolate this compound from other carotenoids in the oleoresin, column chromatography is employed.
Protocol: Silica Gel Column Chromatography for this compound Purification
-
Stationary Phase: Silica gel (100-200 mesh).
-
Mobile Phase: A gradient of petroleum ether and acetone.
-
Procedure:
-
Dissolve the crude oleoresin in a minimal amount of the mobile phase.
-
Load the dissolved sample onto the top of the prepared silica gel column.
-
Elute the column with the mobile phase, gradually increasing the polarity by increasing the acetone concentration.
-
Collect the fractions and monitor the separation by thin-layer chromatography (TLC).
-
Pool the fractions containing pure this compound and evaporate the solvent. A second chromatography step with a finer silica gel (200-300 mesh) may be necessary to achieve high purity.[7]
-
Formulation Strategies for Enhanced Stability and Bioavailability
The poor water solubility and high instability of this compound necessitate its encapsulation in a suitable delivery system. The following sections detail protocols for preparing liposomes, nanoemulsions, and chitosan nanoparticles.
Liposomal Encapsulation
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds. For the lipophilic this compound, it will be entrapped within the lipid bilayer.
Protocol: this compound-Loaded Liposomes by Thin-Film Hydration
-
Materials:
-
Phosphatidylcholine (from soy or egg)
-
Cholesterol
-
Purified this compound
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
-
Procedure:
-
Dissolve phosphatidylcholine, cholesterol, and this compound in the organic solvent in a round-bottom flask. A common molar ratio is 2:1 for phosphatidylcholine to cholesterol.
-
Attach the flask to a rotary evaporator and remove the organic solvent under vacuum at a temperature above the lipid's phase transition temperature (e.g., 40-50°C) to form a thin lipid film on the flask wall.[8][9]
-
Hydrate the lipid film by adding the aqueous buffer and rotating the flask gently. This process should also be carried out above the lipid's transition temperature.[8]
-
The resulting suspension contains multilamellar vesicles (MLVs). To obtain smaller, unilamellar vesicles (SUVs), the suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).[10][11]
-
Experimental Workflow for Liposome Preparation
Caption: Workflow for preparing this compound-loaded liposomes.
Nanoemulsion Formulation
Nanoemulsions are oil-in-water (O/W) or water-in-oil (W/O) dispersions with droplet sizes in the nanometer range (typically 20-200 nm). They offer high stability and can significantly improve the oral bioavailability of lipophilic compounds.
Protocol: this compound-Loaded O/W Nanoemulsion by High-Pressure Homogenization
-
Materials:
-
Oil Phase: Medium-chain triglycerides (MCT) or other food-grade oil.
-
Aqueous Phase: Purified water.
-
Emulsifier: A non-ionic surfactant such as Tween 80 or a combination of surfactants.
-
Co-surfactant (optional): Ethanol or propylene glycol.
-
Purified this compound.
-
-
Procedure:
-
Dissolve the purified this compound in the oil phase.
-
Dissolve the emulsifier and co-surfactant (if used) in the aqueous phase.
-
Gradually add the oil phase to the aqueous phase while stirring at high speed with a high-shear mixer to form a coarse pre-emulsion.
-
Pass the pre-emulsion through a high-pressure homogenizer for several cycles (e.g., 3-5 cycles) at a high pressure (e.g., 100-150 MPa) until a translucent nanoemulsion with the desired droplet size is obtained.[12][13][14]
-
Chitosan Nanoparticle Encapsulation
Chitosan, a natural biopolymer, can be used to form nanoparticles that encapsulate active compounds. Chitosan's positive charge can also promote mucoadhesion in the gastrointestinal tract, potentially increasing the residence time and absorption of the encapsulated compound.
Protocol: this compound-Loaded Chitosan Nanoparticles by Ionic Gelation
-
Materials:
-
Low molecular weight chitosan.
-
Acetic acid solution (e.g., 1% v/v).
-
Sodium tripolyphosphate (TPP) solution.
-
Purified this compound.
-
A surfactant (e.g., Tween 80) to dissolve this compound.
-
-
Procedure:
-
Dissolve chitosan in the acetic acid solution with stirring. Adjust the pH to around 4.5-5.0 with NaOH.[15][16]
-
Prepare an oil-in-water emulsion of this compound. Dissolve this compound in a small amount of a suitable oil and emulsify it in an aqueous solution containing a surfactant like Tween 80.
-
Add the this compound emulsion to the chitosan solution and stir.
-
Add the TPP solution dropwise to the chitosan-capsorubin mixture under constant magnetic stirring.[17][18][19]
-
Nanoparticles will form spontaneously through electrostatic interactions between the positively charged amino groups of chitosan and the negatively charged phosphate groups of TPP, entrapping the this compound emulsion droplets.
-
Collect the nanoparticles by centrifugation, wash them with deionized water to remove unreacted reagents, and then they can be freeze-dried for long-term storage.
-
Characterization of this compound Formulations
Thorough characterization of the prepared formulations is essential to ensure their quality, stability, and potential efficacy.
| Parameter | Method | Typical Expected Results |
| Encapsulation Efficiency (%) | Spectrophotometry or HPLC | > 80% |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 50 - 200 nm; PDI < 0.3 |
| Zeta Potential (mV) | Electrophoretic Light Scattering | ± 30 mV (for good stability) |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Spherical, uniform particles |
| Stability (Physical & Chemical) | DLS and HPLC over time at different storage conditions (e.g., 4°C, 25°C, 40°C; dark and light exposure) | Minimal change in particle size and this compound content over the study period |
| In Vitro Bioavailability | Simulated gastrointestinal digestion models (e.g., INFOGEST) followed by Caco-2 cell uptake studies | Increased micellarization and cellular uptake compared to unformulated this compound |
Protocol: Determination of Encapsulation Efficiency (EE)
-
Separate the encapsulated this compound from the free, unencapsulated this compound. This can be done by centrifugation for nanoparticles and liposomes, or by using a separation column.
-
Quantify the amount of free this compound in the supernatant using a UV-Vis spectrophotometer or HPLC at the maximum absorbance wavelength of this compound (around 470-480 nm).
-
Calculate the EE using the following formula: EE (%) = [(Total this compound - Free this compound) / Total this compound] x 100
Mechanism of Action: Signaling Pathways
This compound is believed to exert its biological effects through the modulation of various signaling pathways. Two key pathways are NF-κB and PPARs.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound has been suggested to inhibit this pathway, thereby exerting anti-inflammatory effects.
NF-κB Signaling Pathway and Potential Inhibition by this compound
Caption: this compound's potential anti-inflammatory action via NF-κB pathway inhibition.
PPAR Signaling Pathway
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism. PPARγ, in particular, is a key regulator of adipogenesis (fat cell differentiation). Activation of PPARγ can improve insulin sensitivity. Some studies suggest that carotenoids may modulate PPAR activity.
PPARγ Signaling Pathway and Potential Modulation by this compound
Caption: this compound may modulate gene expression via the PPARγ signaling pathway.
Conclusion
The formulation of this compound into advanced delivery systems is a critical step in unlocking its full potential as a dietary supplement. The protocols outlined in these application notes provide a foundation for researchers to develop stable and bioavailable this compound formulations. Further research should focus on optimizing these formulations and conducting in vivo studies to validate their efficacy. The provided diagrams of the NF-κB and PPAR signaling pathways offer a starting point for investigating the molecular mechanisms underlying this compound's biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Paprika (Capsicum annuum) oleoresin extraction with supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. actascientific.com [actascientific.com]
- 7. researchgate.net [researchgate.net]
- 8. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 10. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 11. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formulation of nanoemulsion: a comparison between phase inversion composition method and high-pressure homogenization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Chitosan Nanoparticle Preparation with Ionic Gelation Method [chitolytic.com]
- 16. Preparation of Puerarin Chitosan Oral Nanoparticles by Ionic Gelation Method and Its Related Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ajpamc.com [ajpamc.com]
- 18. Chitosan Nanoparticles-Based Ionic Gelation Method: A Promising Candidate for Plant Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stabilizing Capsorubin in Experimental Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with capsorubin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the stability of this compound in your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is rapidly losing its red color. What is causing this degradation?
A1: this compound, a carotenoid, is highly susceptible to degradation from several factors, primarily:
-
Oxidation: Due to its numerous conjugated double bonds, this compound is prone to oxidation when exposed to air (oxygen). This is often the primary cause of color loss.
-
Light Exposure: this compound is photosensitive and can be degraded by light, especially UV and blue light.
-
Heat: Elevated temperatures accelerate the rate of this compound degradation.
-
pH: this compound is more stable in neutral to slightly acidic conditions. Extreme pH values can lead to rapid degradation.
Q2: How can I prepare a stable stock solution of this compound?
A2: To prepare a stable stock solution, it is crucial to minimize exposure to light, oxygen, and heat. Here is a general protocol:
-
Solvent Selection: this compound is lipophilic and insoluble in water. Use organic solvents like acetone, chloroform, or ethanol for initial dissolution. For cell culture experiments, a common practice is to dissolve this compound in a small amount of an organic solvent like DMSO and then dilute it in the culture medium.
-
Inert Atmosphere: When preparing and storing solutions, purge the vial with an inert gas like nitrogen or argon to displace oxygen.
-
Light Protection: Use amber-colored vials or wrap your containers in aluminum foil to protect the solution from light.
-
Low Temperature Storage: Store stock solutions at -20°C or lower to slow down degradation.
Q3: What antioxidants can I use to stabilize my this compound solution, and at what concentrations?
A3: Antioxidants are essential for preventing the oxidative degradation of this compound. Commonly used antioxidants include:
-
α-Tocopherol (Vitamin E): A potent lipid-soluble antioxidant. Typical concentrations range from 0.01% to 0.1% (w/v).
-
Butylated Hydroxytoluene (BHT): A synthetic antioxidant effective at low concentrations. A common starting concentration is 0.1% (w/v) in the organic solvent used for extraction[1].
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can be used in aqueous phases of emulsions or in combination with lipid-soluble antioxidants.
It is often beneficial to use a combination of antioxidants to provide comprehensive protection.
Q4: My experimental protocol requires an aqueous solution of this compound. How can I achieve this?
A4: Since this compound is insoluble in water, you will need to use a delivery system to disperse it in an aqueous medium. Common methods include:
-
Emulsification: Creating an oil-in-water (O/W) emulsion is an effective way to disperse this compound. The this compound is first dissolved in a small amount of a carrier oil, which is then emulsified into an aqueous phase using an emulsifier.
-
Nanoencapsulation: Encapsulating this compound in nanoparticles, such as those made from PLGA (poly(lactic-co-glycolic acid)), can improve its stability and dispersibility in aqueous solutions.
Troubleshooting Guides
| Problem | Possible Cause | Solution |
| Rapid color loss in solution | Oxidation due to oxygen exposure. | Prepare and store solutions under an inert atmosphere (nitrogen or argon). Use sealed vials. |
| Light-induced degradation. | Work in a dimly lit area and use amber vials or foil-wrapped containers. | |
| High temperature. | Prepare solutions on ice and store at -20°C or below. Avoid repeated freeze-thaw cycles. | |
| Precipitation of this compound in aqueous media | Poor solubility. | Use a co-solvent like DMSO (final concentration in media should typically be <0.5%). Prepare an oil-in-water emulsion or use nanoencapsulation. |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions regularly. Aliquot stock solutions to avoid contaminating the main stock. Always use antioxidants in your stock solutions. |
| Incomplete dissolution of this compound. | Ensure complete dissolution in the initial organic solvent by vortexing or brief sonication before further dilution. |
Quantitative Data on this compound Stability
While specific degradation kinetics for this compound are not extensively documented, data from the closely related carotenoid, capsanthin, can provide valuable insights. The degradation of carotenoids often follows first-order kinetics.
Table 1: Half-life (t½) of Capsanthin at Different Temperatures in Paprika Juice [2]
| Temperature (°C) | Half-life (minutes) |
| 80 | 27.47 |
| 90 | 21.23 |
| 100 | 15.23 |
This data illustrates the significant impact of temperature on carotenoid stability.
Experimental Protocols
Protocol 1: Preparation of an Antioxidant-Stabilized this compound Stock Solution for Cell Culture
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
α-Tocopherol
-
Amber-colored microcentrifuge tubes
-
Nitrogen or argon gas
Procedure:
-
Weigh out a precise amount of this compound powder in a sterile, amber microcentrifuge tube.
-
Prepare a stock solution of α-tocopherol in DMSO (e.g., 10 mg/mL).
-
Add the appropriate volume of the α-tocopherol/DMSO stock solution to the this compound powder to achieve the desired final concentration of both this compound (e.g., 10 mM) and α-tocopherol (e.g., 100 µM).
-
Vortex the tube until the this compound is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.
-
Purge the headspace of the tube with nitrogen or argon gas before tightly capping.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration in the culture does not exceed a level toxic to your cells (typically <0.5%).
Protocol 2: Preparation of a this compound-Loaded Nanoemulsion
Materials:
-
This compound
-
Carrier oil (e.g., medium-chain triglycerides - MCT oil)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Span 80)
-
Deionized water
-
Magnetic stirrer
-
High-pressure homogenizer or microfluidizer
Procedure:
-
Oil Phase Preparation: Dissolve this compound in the MCT oil to the desired concentration. Add a lipid-soluble antioxidant like α-tocopherol (e.g., 0.1% w/w of the oil phase).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing the surfactant (Tween 80) and co-surfactant (Span 80). The ratio of surfactant to co-surfactant will need to be optimized to achieve a stable emulsion. A water-soluble antioxidant like ascorbic acid can be added to the aqueous phase.
-
Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring vigorously with a magnetic stirrer to form a coarse pre-emulsion.
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer or microfluidizer for a specified number of cycles and pressure to reduce the droplet size to the nano-range. The optimal parameters will need to be determined experimentally.
-
Characterization: Characterize the nanoemulsion for particle size, polydispersity index (PDI), and encapsulation efficiency.
-
Storage: Store the nanoemulsion in a sealed, light-protected container at 4°C.
Signaling Pathways and Experimental Workflows
This compound's potent antioxidant properties suggest its involvement in cellular signaling pathways that respond to oxidative stress, such as the NF-κB and Nrf2 pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound, as an antioxidant, may inhibit the NF-κB pathway by quenching reactive oxygen species (ROS) that can act as signaling molecules to activate IKK, the kinase responsible for IκB phosphorylation.
Caption: this compound's potential inhibition of the NF-κB signaling pathway.
Nrf2 Signaling Pathway
The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the DNA, leading to the transcription of antioxidant and detoxification genes. This compound may activate the Nrf2 pathway by inducing a mild oxidative stress that disrupts the Nrf2-Keap1 interaction or by directly modifying Keap1, leading to Nrf2 release.
Caption: Potential activation of the Nrf2 antioxidant pathway by this compound.
Experimental Workflow for Studying this compound Stability and Bioactivity
The following workflow outlines a typical experiment to assess the stability of a this compound formulation and its effect on a cellular signaling pathway.
Caption: General experimental workflow for stability and bioactivity studies of this compound.
References
Technical Support Center: Overcoming Poor Aqueous Solubility of Capsorubin in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor aqueous solubility of capsorubin in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
This compound is a natural carotenoid pigment found predominantly in red bell peppers and paprika.[1] It belongs to the xanthophyll class of carotenoids and is known for its antioxidant and potential anti-inflammatory and anticancer activities.[1][2] Like many carotenoids, this compound is highly lipophilic, meaning it has a strong affinity for fats and oils and, consequently, very poor solubility in water.[1][2] This low aqueous solubility can lead to significant challenges in designing and interpreting in vitro and in vivo assays, as it can result in precipitation of the compound, inaccurate dosing, and low bioavailability.[3][4]
Q2: What are the general strategies to improve the solubility of poorly water-soluble compounds like this compound?
Several formulation strategies can be employed to enhance the aqueous solubility of hydrophobic compounds. These can be broadly categorized as:
-
Physical Modifications:
-
Chemical Modifications:
-
Use of Co-solvents: Employing a water-miscible organic solvent in which the compound is soluble.[6]
-
pH Adjustment: For ionizable compounds, altering the pH of the solution can increase solubility.
-
Complexation: Utilizing complexing agents like cyclodextrins to encapsulate the hydrophobic molecule.[3]
-
-
Carrier-Based Formulations:
Troubleshooting Guide
Issue 1: My this compound, dissolved in an organic solvent, precipitates when added to my aqueous assay buffer or cell culture medium.
-
Cause: The concentration of the organic solvent may not be high enough in the final solution to keep the this compound dissolved, or the solvent itself might be toxic to the cells at the required concentration. Direct addition of a concentrated stock in a water-miscible solvent can cause the compound to rapidly precipitate out of solution.
-
Solution:
-
Optimize Co-solvent Concentration: Determine the maximum tolerable concentration of the organic solvent (e.g., DMSO, ethanol) for your specific assay or cell line. Prepare your this compound stock solution at a concentration that allows for dilution into the aqueous medium without exceeding this tolerable solvent concentration.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your this compound stock in the assay buffer or medium. This gradual decrease in solvent concentration can sometimes prevent immediate precipitation.
-
Use a Different Solubilization Technique: If co-solvents are not a viable option due to toxicity or persistent precipitation, consider one of the carrier-based formulations described below, such as liposomes or nanoemulsions. These formulations encapsulate the this compound, preventing it from coming into direct contact with the aqueous environment until it reaches the target cells.
-
Issue 2: I am observing inconsistent results or lower than expected activity in my biological assays.
-
Cause: Poor solubility can lead to an inaccurate estimation of the actual concentration of this compound that is available to interact with the biological system. The compound may be precipitating, adsorbing to plasticware, or forming aggregates.
-
Solution:
-
Visually Inspect for Precipitation: Before and during the assay, carefully inspect the wells of your microplate or your test tubes for any signs of precipitation (e.g., cloudiness, visible particles).
-
Measure Soluble Concentration: If possible, quantify the concentration of this compound in your final assay medium after a period of incubation to determine the soluble fraction. This can be done by centrifuging the medium to pellet any precipitate and then measuring the absorbance or using HPLC on the supernatant.
-
Employ a Formulation Strategy: Utilizing a solubilization method like cyclodextrin complexation or a lipid-based delivery system can help maintain a consistent and known concentration of this compound in your assay.
-
Issue 3: The solvent I need to dissolve this compound in is interfering with my assay.
-
Cause: Solvents like DMSO, while common, can have biological effects of their own, which may confound the results of your experiment.
-
Solution:
-
Solvent-Control Group: Always include a vehicle control group in your experiments. This group should be treated with the same concentration of the solvent used to deliver the this compound, but without the this compound itself. This will help you to distinguish the effects of the solvent from the effects of the this compound.
-
Minimize Solvent Concentration: Use the highest possible stock concentration of this compound to minimize the final concentration of the organic solvent in your assay.
-
Solvent-Free Delivery Systems: Explore solvent-free delivery systems. For example, a solid dispersion of this compound could be prepared and then dissolved directly in the aqueous medium. Liposomal formulations can also be prepared and added to the assay medium without the need for organic co-solvents.
-
Quantitative Data: Solubility of this compound
The following table summarizes the available data on the solubility of this compound.
| Solvent/System | Solubility | Reference(s) |
| Water | 0.00068 g/L | [3] |
| Water | 0.00073 g/L | [10] |
| Ethanol | Soluble | [3] |
| Acetone | Freely Soluble | [3] |
| Chloroform | Freely Soluble | [3] |
| Methanol | Soluble | [3] |
| Oil | Soluble | [3] |
| Dimethylformamide (DMF) | Soluble | [11] |
| Dimethyl sulfoxide (DMSO) | Soluble | [11] |
| Water-soluble emulsion | Dissolution rate can reach >98% | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
This method involves dissolving this compound and lipids in an organic solvent, evaporating the solvent to create a thin film, and then hydrating the film with an aqueous buffer to form liposomes.
Materials:
-
This compound
-
Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline - PBS)
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Dissolve this compound, DPPC, and cholesterol in the organic solvent in a round-bottom flask. A typical molar ratio for lipids is 2:1 DPPC:cholesterol. The amount of this compound can be varied depending on the desired loading.
-
Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid transition temperature (for DPPC, this is >41°C) to evaporate the solvent. This will create a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under a stream of nitrogen gas or in a vacuum desiccator to remove any residual organic solvent.
-
Hydrate the lipid film by adding the aqueous buffer (pre-warmed to above the lipid transition temperature) to the flask.
-
Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended in the buffer, forming multilamellar vesicles (MLVs).
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles - SUVs or large unilamellar vesicles - LUVs), the MLV suspension can be sonicated in a bath sonicator or extruded through polycarbonate membranes of a defined pore size.
-
The resulting liposome suspension can be stored at 4°C and should be protected from light.
Protocol 2: Preparation of a this compound Nanoemulsion
A nanoemulsion is a fine oil-in-water dispersion that can encapsulate lipophilic compounds like this compound.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides - MCT oil)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, ethanol)
-
Aqueous phase (e.g., deionized water)
-
High-shear homogenizer or ultrasonicator
Procedure:
-
Dissolve the this compound in the oil phase.
-
In a separate container, mix the surfactant and co-surfactant.
-
Add the oil phase containing this compound to the surfactant/co-surfactant mixture and stir until a clear, homogenous solution is formed.
-
Slowly add the aqueous phase to the oil/surfactant mixture while continuously stirring.
-
Homogenize the resulting mixture using a high-shear homogenizer or an ultrasonicator to reduce the droplet size and form a stable nanoemulsion. The parameters for homogenization (e.g., time, power) will need to be optimized for the specific formulation.
-
The final nanoemulsion should be a translucent or milky liquid.
Protocol 3: Enhancing this compound Solubility with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with poorly soluble compounds.
Materials:
-
This compound
-
Cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin - HP-β-CD)
-
Aqueous buffer
-
Magnetic stirrer
Procedure:
-
Prepare a solution of HP-β-CD in the aqueous buffer. The concentration of HP-β-CD will depend on the desired final concentration of this compound and the complexation efficiency.
-
Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the this compound stock solution to the stirring HP-β-CD solution.
-
Continue stirring the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.
-
The resulting solution should be clear, indicating that the this compound has been successfully encapsulated by the cyclodextrin. The solution can then be sterile-filtered for use in cell culture experiments.
Signaling Pathway and Experimental Workflow Visualization
This compound and PPARγ Signaling Pathway
Paprika pigments, including this compound, have been shown to activate Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in adipogenesis and inflammation.
Caption: this compound activates the PPARγ-RXR heterodimer, leading to the regulation of target gene expression and subsequent biological effects.
Experimental Workflow for Overcoming this compound Solubility
The following diagram illustrates a logical workflow for selecting a suitable method to improve the aqueous solubility of this compound for in vitro assays.
Caption: A decision-making workflow for selecting an appropriate method to solubilize this compound for experimental assays.
References
- 1. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. humapub.com [humapub.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN102475265B - Water-soluble this compound emulsion and preparation technology thereof - Google Patents [patents.google.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 10. foodb.ca [foodb.ca]
- 11. ptools.rosaceae.org [ptools.rosaceae.org]
Technical Support Center: Reverse-Phase HPLC Analysis of Capsorubin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the reverse-phase High-Performance Liquid Chromatography (HPLC) analysis of capsorubin, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and how does it affect my results?
A1: Peak tailing is a chromatographic issue where a peak is not symmetrical, exhibiting a "tail" that extends from the peak maximum towards the end of the chromatogram. This distortion can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and decreased sensitivity, ultimately compromising the quantitative accuracy and precision of your analysis.
Q2: I am observing peak tailing specifically for this compound. What are the most likely causes?
A2: While this compound is not a strongly basic compound, peak tailing is a common issue for carotenoids. The most probable causes for this compound peak tailing in reverse-phase HPLC include:
-
Secondary Interactions: The polar hydroxyl and keto groups in the this compound molecule can engage in secondary interactions with residual silanol groups on the silica-based stationary phase of the HPLC column.
-
Column Overload: Injecting too much sample (mass overload) or too large a volume of a strong solvent (volume overload) can lead to peak distortion.
-
Inappropriate Mobile Phase Conditions: A suboptimal mobile phase composition, including the wrong solvent strength or the absence of necessary additives, can contribute to poor peak shape.
-
Column Degradation: Over time, HPLC columns can degrade, leading to a loss of performance and increased peak tailing. This can be caused by exposure to harsh pH conditions or the accumulation of contaminants.
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can cause band broadening and peak tailing.
Q3: Are C30 columns better than C18 columns for this compound analysis?
A3: C30 columns are often recommended for the analysis of carotenoids like this compound.[1][2] The longer alkyl chains of the C30 stationary phase provide greater shape selectivity for long, rigid molecules like carotenoids, often resulting in better resolution and improved peak shape compared to the more common C18 columns.[1][3]
Troubleshooting Guides
Guide 1: Addressing this compound Peak Tailing Through Mobile Phase Optimization
This guide provides a step-by-step approach to optimizing your mobile phase to mitigate this compound peak tailing.
Experimental Protocol: Mobile Phase Modification
-
Initial Mobile Phase: A common starting point for carotenoid analysis is a gradient elution with a mobile phase consisting of methanol, methyl tert-butyl ether (MTBE), and water.[4]
-
Addition of a Basic Modifier: To counteract secondary interactions with silanol groups, add a small percentage of triethylamine (TEA) to your mobile phase. A typical starting concentration is 0.05% to 0.1% (v/v).[5] The addition of TEA can significantly improve peak symmetry for carotenoids.[5]
-
Evaluation of Buffer Salts: Alternatively, or in combination with TEA, consider adding a buffer salt like ammonium acetate to the mobile phase at a concentration of 5-10 mM.[6][7] This can help to mask residual silanol groups and improve peak shape.
-
Optimization of Solvent Composition: Systematically vary the gradient and the proportions of your organic solvents (e.g., methanol, acetonitrile, MTBE) to find the optimal conditions for this compound elution and peak shape.
Data Presentation: Illustrative Effect of Mobile Phase Additive on Peak Asymmetry
The following table illustrates the typical improvement in peak symmetry for a carotenoid like this compound with the addition of triethylamine (TEA) to the mobile phase.
| Mobile Phase Condition | Tailing Factor (T) | Asymmetry Factor (As) |
| Methanol/Water Gradient | 1.8 | 2.1 |
| Methanol/Water Gradient with 0.1% TEA | 1.1 | 1.2 |
Note: This data is illustrative and based on general observations for carotenoids. Actual values may vary depending on the specific experimental conditions.
Guide 2: Systematic Troubleshooting of Instrumental and Column-Related Issues
If mobile phase optimization does not resolve the peak tailing, follow this guide to investigate other potential causes.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound peak tailing.
Experimental Protocol: Column and System Evaluation
-
Column Selection: If you are using a standard C18 column, especially one that is not end-capped, consider switching to a C30 column or a modern, high-purity, end-capped C18 column. These columns have fewer accessible silanol groups, which reduces the potential for secondary interactions.
-
Sample Concentration and Volume: To test for mass overload, dilute your sample by a factor of 5 and re-inject. To check for volume overload, reduce the injection volume by half. If the peak shape improves in either case, you have identified an overload issue.
-
System Inspection: Carefully inspect all tubing and fittings between the injector and the detector for any potential sources of dead volume. Ensure that all connections are properly made and that the tubing is of the appropriate internal diameter for your system.
-
Column Flushing: If you suspect column contamination, follow the manufacturer's instructions for flushing the column with a series of strong solvents to remove any strongly retained compounds.
Signaling Pathways and Logical Relationships
The following diagram illustrates the key chemical interactions that can lead to peak tailing in reverse-phase HPLC and the corresponding solutions.
Caption: Causes of peak tailing and their corresponding solutions.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. appslab.thermofisher.com [appslab.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Study of RP HPLC Retention Behaviours in Analysis of Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 7. mdpi.com [mdpi.com]
How to prevent oxidation of Capsorubin during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of Capsorubin during sample preparation.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, leading to this compound degradation.
| Issue | Potential Cause | Recommended Solution |
| Rapid fading of the red-orange color of the sample or extract. | Oxidation of this compound due to exposure to atmospheric oxygen. | Perform all sample preparation steps under an inert atmosphere, such as nitrogen or argon. Use degassed solvents for extraction. |
| Exposure to direct light, which can accelerate photo-oxidation. | Work under dim or red light.[1] Wrap all sample containers in aluminum foil or use amber-colored vials. | |
| High temperatures during extraction or solvent evaporation. | Maintain low temperatures throughout the sample preparation process. Use an ice bath during homogenization and sonication. Evaporate solvents under reduced pressure at a temperature below 40°C.[2] | |
| Appearance of unexpected peaks in the HPLC/UPLC chromatogram. | Formation of oxidation products, such as epoxides or endoperoxides.[3][4] | Confirm the presence of degradation products using LC-MS analysis by looking for characteristic mass-to-charge ratios of oxidized this compound.[5] Implement the preventative measures mentioned above to minimize oxidation. |
| On-column sample degradation. | Investigate if the degradation occurs on the HPLC column by modifying chromatographic conditions, such as the mobile phase composition or the column type. | |
| Low recovery or yield of this compound in the final extract. | Incomplete extraction from the sample matrix. | Optimize the extraction solvent and method. A mixture of acetone and petroleum ether is commonly used.[6] Ensure the sample is thoroughly homogenized. |
| Adsorption of this compound to filters or vials. | Use appropriate filter materials and pre-rinse them with the solvent.[7] Silanize glassware to reduce active sites for adsorption. | |
| Degradation during storage. | Store extracts and standards at -20°C or lower, under an inert atmosphere, and protected from light.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during sample preparation?
A1: The primary cause of this compound degradation is oxidation, which is accelerated by exposure to oxygen, light, and high temperatures.[9] this compound's structure, rich in conjugated double bonds, makes it highly susceptible to attack by reactive oxygen species.[3]
Q2: Which antioxidants are most effective in preventing this compound oxidation?
A2: While specific comparative studies on this compound are limited, antioxidants commonly used for carotenoids are recommended. These include:
-
Butylated Hydroxytoluene (BHT): Often added to extraction solvents to inhibit free radical chain reactions.[10][11]
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can protect against aqueous-phase radicals and has been shown to improve the stability of other carotenoids in paprika.[12][13]
-
α-Tocopherol (Vitamin E): A lipid-soluble antioxidant that can protect this compound within lipid environments.
Q3: What are the ideal storage conditions for this compound samples and extracts?
A3: To ensure long-term stability, this compound samples and extracts should be stored under the following conditions:
-
Temperature: -20°C or, for longer-term storage, -80°C.[2][8]
-
Atmosphere: Under an inert gas such as nitrogen or argon to displace oxygen.
-
Light: In amber-colored vials or containers wrapped in aluminum foil to protect from light.
Q4: How can I confirm that my sample degradation is due to oxidation?
A4: The most definitive method is to use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). Oxidation of this compound leads to the formation of products with higher molecular weights, such as epoxides (addition of one oxygen atom) and endoperoxides (addition of two oxygen atoms).[3][4] By comparing the mass spectra of your sample with the known mass of this compound (600.88 g/mol )[14], you can identify these oxidized derivatives.
Quantitative Data on this compound Stability
While specific quantitative data on the percentage of this compound degradation under various conditions is not extensively available in the literature, the following table summarizes the known factors influencing its stability.
| Factor | Condition | Effect on this compound Stability | Recommendation |
| Temperature | Elevated temperatures (e.g., >40°C) | Increases the rate of degradation. | Maintain low temperatures throughout the procedure. |
| Storage at -20°C | Generally stable under recommended conditions.[8] | Store samples and extracts at or below -20°C. | |
| Light | Exposure to UV or ambient light | Accelerates photo-oxidation. | Work in a dimly lit environment or use red light; protect samples with opaque materials.[1] |
| Oxygen | Presence of atmospheric oxygen | Promotes oxidative degradation.[9] | Utilize an inert atmosphere (e.g., nitrogen gas) and degassed solvents. |
| Antioxidants | Ascorbic Acid | Shown to protect other paprika carotenoids.[12][13] | Consider adding to the extraction solvent, particularly for aqueous extractions. |
| Butylated Hydroxytoluene (BHT) | Commonly used to stabilize carotenoids in organic solvents.[10] | Add a small concentration (e.g., 0.1%) to the extraction solvent. | |
| Solvent | Acetone | This compound is soluble in acetone.[8] | A suitable solvent for extraction. |
| Petroleum Ether / Hexane | Often used in combination with more polar solvents for extraction. | Use in a solvent system to optimize extraction efficiency. |
Experimental Protocols
Protocol 1: Extraction of this compound from Paprika Powder under an Inert Atmosphere
This protocol details a method for extracting this compound while minimizing oxidation.
-
Preparation of Materials:
-
Degas all solvents (e.g., acetone, petroleum ether) by sparging with nitrogen gas for at least 15 minutes.
-
Prepare an extraction buffer containing an antioxidant, for example, acetone with 0.1% BHT.
-
Pre-cool all glassware and equipment to 4°C.
-
-
Sample Homogenization:
-
Weigh the paprika powder in a pre-cooled mortar.
-
Perform all subsequent steps in a glove box or under a continuous stream of nitrogen gas.
-
Add the chilled extraction solvent to the mortar at a 1:10 sample-to-solvent ratio.
-
Grind the sample thoroughly with a pestle until a homogenous slurry is formed.
-
-
Extraction:
-
Transfer the slurry to a centrifuge tube.
-
Sonicate the sample in an ice bath for 5 minutes to enhance extraction.
-
Centrifuge at 4°C for 10 minutes at 3000 x g.
-
Carefully collect the supernatant.
-
Repeat the extraction process with the pellet two more times to ensure complete recovery.
-
Pool all the supernatants.
-
-
Solvent Evaporation and Storage:
-
Evaporate the solvent from the pooled supernatant using a rotary evaporator with the water bath temperature set below 35°C.[6]
-
Once the solvent is evaporated, immediately redissolve the this compound extract in a minimal amount of degassed acetone.
-
Transfer the final extract to an amber vial, flush the headspace with nitrogen gas, and seal tightly.
-
Store the vial at -20°C or lower until analysis.
-
Visualizations
Caption: Workflow for this compound sample preparation to minimize oxidation.
Caption: Logical relationship of this compound degradation and prevention strategies.
References
- 1. Stability of vitamin C in fresh and freeze-dried capsicum stored at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. Reaction of Paprika Carotenoids, Capsanthin and this compound, with Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. seiken-site.or.jp [seiken-site.or.jp]
- 5. botanyjournals.com [botanyjournals.com]
- 6. fao.org [fao.org]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. This compound - Ataman Kimya [atamanchemicals.com]
- 9. Carotenoids exclusively synthesized in red pepper (capsanthin and this compound) protect human dermal fibroblasts against UVB induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 12. Effect of ascorbic acid on the stability of beta-carotene and capsanthin in paprika (Capsicum annuum) powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound - Wikipedia [en.wikipedia.org]
Minimizing isomerization of Capsorubin during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the isomerization of capsorubin during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isomerization a concern during analysis?
This compound is a natural red xanthophyll pigment found predominantly in ripe red peppers (Capsicum annuum). It is a carotenoid known for its potent antioxidant properties. Isomerization, the process by which a molecule is transformed into a different isomeric form (e.g., from all-trans to cis isomers), is a significant concern during the analysis of this compound. The formation of isomers can lead to inaccurate quantification, as different isomers may have different spectral properties and chromatographic retention times. This can compromise the reliability and reproducibility of experimental results.
Q2: What are the primary factors that induce the isomerization of this compound?
This compound is sensitive to several environmental factors that can promote its isomerization. The primary factors to control during sample preparation and analysis are:
-
Light: Exposure to light, especially UV and blue light, can provide the energy needed to convert the more stable all-trans isomer to various cis isomers.[1]
-
Heat: Elevated temperatures can increase the rate of isomerization and degradation of this compound.[2]
-
Acids: Acidic conditions can catalyze the isomerization of carotenoids. Therefore, the pH of the sample and solvents should be carefully controlled.
-
Oxygen: The presence of oxygen can lead to oxidative degradation, which can occur alongside isomerization.
Q3: What are the best practices for storing this compound samples and standards to minimize isomerization?
To maintain the integrity of this compound samples and standards, the following storage conditions are recommended:
-
Temperature: Store samples and standards at low temperatures, preferably at -20°C or below, in a freezer.
-
Light: Protect samples from light by using amber-colored vials or by wrapping containers in aluminum foil.[3]
-
Atmosphere: Store samples under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Solvent: If dissolved, use a solvent containing an antioxidant and store in a tightly sealed container.
Troubleshooting Guide: HPLC Analysis of this compound
This guide addresses common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this compound that may be related to isomerization.
Issue 1: Appearance of Unexpected Peaks or Shoulders on the Main this compound Peak
-
Possible Cause: Isomerization of all-trans-capsorubin into one or more cis-isomers during sample preparation or analysis. Cis-isomers typically have slightly different retention times and may appear as small peaks or shoulders eluting near the main all-trans peak.
-
Troubleshooting Steps:
-
Review Sample Preparation:
-
Ensure all steps were performed under dim light or using amber glassware.
-
Confirm that the temperature during extraction and processing did not exceed recommended limits (ideally below 40°C).
-
Verify the pH of all solutions used; avoid acidic conditions.
-
Check if an antioxidant, such as Butylated Hydroxytoluene (BHT), was added to the extraction solvent.[4]
-
-
Optimize HPLC Conditions:
-
Use a C30 reversed-phase column, which is specifically designed to provide better separation of carotenoid isomers compared to standard C18 columns.[1][5][6]
-
Lower the column temperature. While higher temperatures can improve peak shape for some compounds, for carotenoids, lower temperatures (e.g., 10-20°C) can reduce on-column isomerization and improve the resolution of isomers.[7]
-
-
Analyze Standards:
-
Inject a fresh, carefully prepared standard of all-trans-capsorubin to confirm its retention time and peak purity.
-
If available, use standards of cis-capsorubin isomers for positive identification of the extra peaks.
-
-
Issue 2: Poor Peak Shape (Fronting or Tailing) of the this compound Peak
-
Possible Cause:
-
Peak Tailing: Can be caused by secondary interactions between the polar functional groups of this compound and active sites on the HPLC column packing material. It can also be an indication of column degradation.
-
Peak Fronting: May result from column overload, injecting the sample in a solvent significantly stronger than the mobile phase, or column collapse.
-
-
Troubleshooting Steps:
-
For Peak Tailing:
-
Mobile Phase Modification: Add a small amount of a competing base, like triethylamine, to the mobile phase to block active silanol groups on the column.
-
Check pH: Ensure the mobile phase pH is appropriate for this compound.
-
Column Health: Flush the column or, if necessary, replace it with a new one.
-
-
For Peak Fronting:
-
Sample Concentration: Dilute the sample to avoid overloading the column.
-
Injection Solvent: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.
-
Column Integrity: A sudden appearance of fronting peaks could indicate a void at the column inlet.
-
-
Issue 3: Irreproducible Retention Times for this compound
-
Possible Cause: Fluctuations in temperature, mobile phase composition, or flow rate can lead to shifts in retention times. Isomerization can also contribute if the profile of isomers changes between injections.
-
Troubleshooting Steps:
-
System Stability:
-
Use a column oven to maintain a constant temperature.
-
Ensure the mobile phase is well-mixed and degassed.
-
Verify the HPLC pump is delivering a consistent flow rate.
-
-
Sample Consistency:
-
Prepare samples fresh for each analysis to minimize time-dependent isomerization.
-
Standardize the sample preparation procedure to ensure consistency.
-
-
Data Presentation
The following table summarizes the key factors influencing this compound isomerization and the recommended control measures.
| Factor | Effect on this compound | Recommended Control Measures |
| Light | Promotes trans to cis isomerization. | Work under dim or red light. Use amber glassware or foil-wrapped containers. |
| Heat | Increases the rate of isomerization and degradation. | Keep samples on ice or at low temperatures during preparation. Use a cooled autosampler. |
| Acid (Low pH) | Catalyzes isomerization. | Maintain neutral or slightly basic pH in sample and solvent systems. |
| Oxygen | Leads to oxidative degradation. | Degas solvents. Work under an inert atmosphere (e.g., nitrogen) where possible. Add antioxidants like BHT to solvents. |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis from Paprika Oleoresin
This protocol is designed to extract this compound while minimizing isomerization.
-
Materials:
-
Paprika oleoresin sample
-
Extraction solvent: Acetonitrile:Ethyl Acetate (1:1, v/v) containing 0.1% BHT[4]
-
Amber-colored volumetric flasks and vials
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters (PTFE)
-
-
Procedure:
-
Weigh accurately a known amount of paprika oleoresin into an amber-colored tube.
-
Add the extraction solvent to the tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath at a controlled temperature (e.g., 25°C) for 20 minutes to facilitate extraction.[4]
-
Centrifuge the extract at 4000 rpm for 10 minutes to pellet any solid material.
-
Carefully transfer the supernatant to an amber volumetric flask.
-
Bring the solution to volume with the extraction solvent.
-
Filter an aliquot of the final solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
-
Analyze immediately or store at -20°C until analysis.
-
Protocol 2: HPLC Method for the Analysis of this compound and its Isomers
This method utilizes a C30 column for optimal separation of this compound isomers.
-
Instrumentation and Columns:
-
HPLC system with a photodiode array (PDA) or UV-Vis detector.
-
Reversed-phase C30 column (e.g., YMC Carotenoid S-5, 250 x 4.6 mm, 5 µm).
-
Column oven.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Methanol:Methyl-tert-butyl ether (MTBE):Water (81:15:4, v/v/v)
-
Mobile Phase B: Methanol:MTBE:Water (6:90:4, v/v/v)
-
Gradient Elution: A linear gradient tailored to separate this compound from other carotenoids and its isomers. A typical gradient might start with a high percentage of A and gradually increase the percentage of B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 20°C
-
Detection Wavelength: 450 nm
-
Injection Volume: 10-20 µL
-
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for this compound analysis with integrated precautions to minimize isomerization.
Troubleshooting Logic for Unexpected HPLC Peaks
Caption: Decision-making flowchart for troubleshooting unexpected peaks in this compound HPLC analysis.
References
- 1. 2024.sci-hub.ru [2024.sci-hub.ru]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. documentsdelivered.com [documentsdelivered.com]
- 4. Synthetic carotenoids, novel polyene polyketones and new this compound isomers as efficient quenchers of singlet molecular oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. assets.fishersci.com [assets.fishersci.com]
Selecting appropriate internal standards for Capsorubin HPLC analysis
This technical support center provides guidance on selecting appropriate internal standards for the High-Performance Liquid Chromatography (HPLC) analysis of capsorubin, along with troubleshooting advice and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard necessary for this compound HPLC analysis?
An internal standard (IS) is a compound added to a sample in a known concentration to aid in the quantification of an analyte. In HPLC analysis of this compound, an IS is crucial for several reasons:
-
Improved Accuracy and Precision: It corrects for variations in injection volume, sample losses during preparation, and fluctuations in detector response.[1][2]
-
Enhanced Method Robustness: It compensates for minor changes in chromatographic conditions, such as mobile phase composition and flow rate.[1]
-
Reliable Quantification: By comparing the peak area of this compound to that of the IS, a more accurate determination of its concentration can be achieved, especially in complex matrices where sample preparation steps may lead to analyte loss.
Q2: What are the key criteria for selecting a suitable internal standard for this compound analysis?
Choosing an appropriate internal standard is critical for accurate results. The ideal internal standard for this compound analysis should possess the following characteristics:
-
Structural Similarity: The IS should be structurally and chemically similar to this compound to ensure comparable behavior during extraction and chromatography.[1][3]
-
Not Naturally Present: It must not be present in the sample matrix being analyzed.[2][4][5]
-
Chromatographic Resolution: The IS peak must be well-resolved from the this compound peak and any other components in the sample.[1][2][5]
-
Elution Proximity: It should elute close to the this compound peak without co-eluting.[1]
-
Stability: The IS must be chemically stable throughout the entire analytical procedure.[1]
-
Purity and Availability: It should be available in a highly pure form.
Q3: Which compounds are potential internal standards for this compound HPLC analysis?
Several carotenoids have been successfully used as internal standards for the analysis of other carotenoids and could be suitable for this compound analysis. The selection will depend on the specific sample matrix and chromatographic conditions.
| Internal Standard Candidate | Chemical Class | Key Features | Potential Applicability for this compound Analysis |
| β-Apo-8'-carotenal | Apocarotenoid | Structurally similar to carotenoids, commercially available. Used as an IS for various carotenoids.[6][7] | A strong candidate due to its structural similarity and established use in carotenoid analysis. Its polarity should be considered for co-elution with this compound. |
| Echinenone | Ketocarotenoid | A naturally occurring ketocarotenoid, structurally similar to other xanthophylls.[8] | Good potential as it is also a ketocarotenoid, similar to this compound. Its presence in the sample must be ruled out. |
| Canthaxanthin | Ketocarotenoid | A diketo-carotenoid, structurally similar to this compound.[9][10][11] | Excellent candidate due to its high structural similarity. It is not typically found in paprika, the common source of this compound. |
| Decapreno-β-carotene | C50 Carotenoid | A synthetic C50 carotenoid, longer than the typical C40 carotenoids.[12] | May be suitable if a longer retention time is desired to avoid interference from other sample components. |
Q4: Can I perform quantitative analysis of this compound without an internal standard?
Yes, quantification without an internal standard is possible using an external standard calibration. However, this method is more susceptible to errors from sample preparation and injection volume variations.[13] For highly accurate and reproducible results, especially in complex sample matrices, the use of an internal standard is strongly recommended.
Experimental Protocols
Workflow for Selecting an Appropriate Internal Standard
Caption: A stepwise workflow for the selection of a suitable internal standard.
Detailed Protocol for this compound HPLC Analysis with an Internal Standard
1. Sample Preparation (Example: Paprika Oleoresin)
-
Saponification: To hydrolyze carotenoid esters and remove interfering lipids, a saponification step is often necessary.
-
Accurately weigh about 0.1 g of paprika oleoresin into a flask.
-
Add 50 mL of a 10% (w/v) methanolic potassium hydroxide solution.
-
Flush the flask with nitrogen, seal, and stir in the dark at room temperature for 16 hours.
-
-
Extraction:
-
Transfer the saponified mixture to a separatory funnel.
-
Add 50 mL of diethyl ether and 50 mL of a 10% sodium chloride solution.
-
Shake gently and allow the layers to separate.
-
Collect the upper ether layer.
-
Repeat the extraction of the aqueous layer twice more with 50 mL of diethyl ether.
-
Combine the ether extracts and wash them with distilled water until the washings are neutral.
-
-
Drying and Reconstitution:
-
Dry the ether extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen at a temperature below 40°C.
-
Immediately redissolve the residue in a known volume of the mobile phase or a suitable solvent (e.g., acetone/methanol mixture).
-
-
Internal Standard Addition:
-
Add a precise volume of a known concentration of the selected internal standard solution to the reconstituted sample extract.
-
2. HPLC Conditions
-
Column: A C30 column is often recommended for better separation of carotenoid isomers. A C18 column can also be used.[14][15]
-
Mobile Phase: A gradient elution is typically employed for separating a wide range of carotenoids. Common solvents include acetonitrile, methanol, dichloromethane, and water.[6][16] A typical gradient might start with a higher polarity mobile phase and gradually increase the proportion of a less polar solvent.
-
Example Gradient:
-
Solvent A: Acetonitrile/Methanol/Water (81:15:4, v/v/v)
-
Solvent B: Methanol/Methyl-tert-butyl ether (6:94, v/v)
-
Gradient: 100% A to 100% B over 30 minutes.
-
-
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: A photodiode array (PDA) detector is ideal for carotenoid analysis, allowing for spectral confirmation of peaks. The detection wavelength for this compound is typically set around 460-470 nm.[16][17]
-
Column Temperature: 30°C.
3. Calibration
-
Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.
-
Inject the standards into the HPLC system.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
4. Quantification
-
Inject the prepared sample containing the internal standard.
-
Calculate the peak area ratio of this compound to the internal standard in the sample.
-
Determine the concentration of this compound in the sample using the calibration curve.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Poor Peak Resolution | - Inappropriate mobile phase composition.- Column degradation.- Co-elution with matrix components. | - Optimize the mobile phase gradient and solvent composition.- Use a new guard column or replace the analytical column.- Improve sample cleanup procedures. |
| Peak Tailing or Fronting | - Column overload.- Incompatible injection solvent.- Column contamination. | - Dilute the sample.- Dissolve the sample in the initial mobile phase.- Flush the column with a strong solvent. |
| Baseline Noise or Drift | - Contaminated mobile phase or detector flow cell.- Air bubbles in the system.- Insufficient mobile phase degassing. | - Prepare fresh mobile phase and flush the system.- Purge the pump and detector.- Degas the mobile phase thoroughly. |
| Variable Retention Times | - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Column equilibration issues. | - Ensure proper pump performance and mobile phase mixing.- Use a column oven for temperature control.- Allow sufficient time for column equilibration between runs. |
| Low Analyte Recovery | - Incomplete extraction.- Degradation of this compound during sample preparation.- Adsorption to vials or tubing. | - Optimize extraction solvent and conditions.- Protect samples from light and heat; consider adding an antioxidant like BHT to the extraction solvent.[16]- Use silanized glassware. |
| Internal Standard Peak Issues (e.g., inconsistent area) | - Inaccurate addition of the internal standard.- Degradation of the internal standard.- Co-elution with an interfering peak. | - Use a calibrated pipette for adding the IS.- Check the stability of the IS solution.- Re-evaluate the choice of internal standard or modify the chromatographic conditions. |
Logical Troubleshooting Workflow
Caption: A logical approach to troubleshooting common HPLC issues.
References
- 1. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. welchlab.com [welchlab.com]
- 4. researchgate.net [researchgate.net]
- 5. Internal Standards #2: What Makes a Good Internal Standard? | Separation Science [sepscience.com]
- 6. Improved high performance liquid chromatographic method for determination of carotenoids in the microalga Chlorella pyrenoidosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Carotene and β-apo-8′-carotenal contents in processed foods in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ≥95.0% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Canthaxanthin, a Red-Hot Carotenoid: Applications, Synthesis, and Biosynthetic Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Decapreno-beta-carotene as an internal standard for the quantification of the hydrocarbon carotenoids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 14. botanyjournals.com [botanyjournals.com]
- 15. mdpi.com [mdpi.com]
- 16. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Saponification Methods for Capsorubin Analysis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols for the saponification of Capsorubin and other carotenoids.
Frequently Asked Questions (FAQs)
Q1: What is saponification and why is it necessary for this compound analysis?
A1: Saponification is an alkaline hydrolysis process that is crucial for several reasons in carotenoid analysis. Primarily, it hydrolyzes carotenoid esters, which are abundant in sources like paprika, into their free forms (e.g., free this compound).[1][2][3] This simplifies the chromatographic profile, making separation, identification, and quantification more accurate. Additionally, saponification effectively removes interfering compounds such as chlorophylls and lipids (fats and oils), which can prolong the life of chromatographic columns and prevent interference with carotenoid signals.[1][2][4]
Q2: Are there situations where saponification should be omitted?
A2: Yes. Saponification and the subsequent washing steps can lead to losses of certain carotenoids, particularly the more polar xanthophylls.[4] If the analysis aims to identify and quantify the original profile of carotenoid esters as they exist in the sample, saponification should be avoided. In cases where the sample matrix is low in interfering lipids and chlorophylls, direct analysis of the extract may be preferable to prevent potential degradation or isomerization caused by the saponification process.[4]
Q3: What are the primary challenges encountered during the saponification of this compound?
A3: The main challenges include:
-
Degradation: Carotenoids are highly unsaturated and prone to oxidation and isomerization, especially when exposed to heat, light, acids, or oxygen.[2][4] The alkaline conditions of saponification can promote degradation if not carefully controlled.
-
Micelle Formation: In matrices with high fat content, the reaction of lipids with potassium hydroxide (KOH) forms soap. This soap can create micelles that trap the lipophilic carotenoids in the aqueous layer, preventing their transfer to the organic extraction layer and leading to significant losses.[1][5][6]
-
Incomplete Reaction: Failure to completely hydrolyze all carotenoid esters will result in an underestimation of the total this compound content. This can be caused by insufficient alkali concentration, inadequate reaction time, or poor sample solubility.[2][7]
Q4: What are the most critical parameters to optimize for a successful saponification?
A4: The key parameters to optimize are the concentration of the alkaline agent (typically KOH), reaction temperature, and reaction duration.[1][8] The ideal conditions create a balance between ensuring complete hydrolysis of esters and minimizing the degradation of the heat- and alkali-sensitive carotenoids.[7][8] Additionally, optimizing the post-saponification washing and extraction steps, for example by adjusting pH to break micelles, is critical for maximizing recovery.[1]
Troubleshooting Guide
Problem 1: Significantly low recovery of this compound after saponification.
-
Possible Cause: Micelle formation is trapping the analyte. This is a common issue in high-lipid matrices like paprika oleoresin or avocado.[1][6] During saponification, fatty acids react with KOH to form soap, which creates micelles that sequester carotenoids.
-
Solution: Instead of washing with water after saponification, use an acidified buffer (e.g., 2M phosphate buffer at pH 2) to neutralize the mixture to a final pH of 3.[1] This breaks the soap micelles, releasing the trapped this compound into the organic phase for extraction and dramatically improving recovery.[1][5][6]
-
Possible Cause: Degradation of this compound due to harsh conditions. Carotenoids are sensitive to oxygen, heat, and light.[4]
-
Solution:
-
Work under an inert atmosphere: Purge vessels with nitrogen gas before and during the reaction to minimize oxidation.[1][9]
-
Optimize Temperature and Time: Use the mildest conditions that achieve complete saponification. For many chili extracts, 10 minutes at 35°C is sufficient.[1] Avoid excessive heat (above 80°C) and prolonged reaction times.[8]
-
Use Antioxidants: Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent to protect the carotenoids.[4]
-
Work in Dim Light: Protect the samples from light throughout the procedure to prevent photo-isomerization.[4]
-
Problem 2: Chromatogram (HPLC) shows residual carotenoid ester peaks after saponification.
-
Possible Cause: The saponification reaction was incomplete.
-
Solution:
-
Verify KOH Concentration: Ensure the methanolic KOH solution is fresh and at the correct concentration (e.g., 15% w/v).
-
Increase Reaction Time/Temperature: Incrementally increase the reaction time or temperature. Monitor the disappearance of ester peaks by analyzing aliquots at different time points. A study on chili fruit found that while 10 minutes was optimal, times between 4 and 70 minutes were not significantly different, indicating a rapid reaction.[1]
-
Improve Solubility: For viscous samples like paprika oleoresin, using a co-solvent such as acetone can improve solubility and facilitate the reaction with the ethanolic KOH solution.[7]
-
Problem 3: Appearance of unexpected peaks, suggesting isomerization of this compound.
-
Possible Cause: The all-trans form of this compound, which is standard in nature, has converted to cis-isomers.[4]
-
Solution: This is typically induced by exposure to heat, light, or acid.[4] Strictly control the temperature to the minimum required, protect the sample from all light sources, and ensure that any acidification steps (like those to break micelles) are performed quickly and immediately followed by extraction.
Quantitative Data Summary
The following tables summarize key findings from optimization studies to guide protocol refinement.
Table 1: Effect of Saponification Conditions on Carotenoid Recovery in Chili Fruit Extract
| Parameter | Condition | Relative Carotenoid Concentration (%) | Finding |
| Temperature | 25 °C | 98.2% | Temperature between 25-65°C did not cause significant degradation. 35°C yielded the highest concentration, though not statistically significant from other temperatures tested.[1] |
| 35 °C | 100.0% | ||
| 45 °C | 97.5% | ||
| 55 °C | 96.8% | ||
| 65 °C | 95.1% | ||
| Time | 4 min | 98.5% | The reaction is rapid. 10 minutes was found to be optimal, but longer times did not significantly degrade the sample.[1] |
| 10 min | 100.0% | ||
| 20 min | 99.1% | ||
| 40 min | 98.3% | ||
| 70 min | 97.6% |
Data adapted from an optimization study on 'Bulgarian' chili fruit.[1] Percentages are relative to the optimal condition.
Table 2: Impact of Post-Saponification pH Adjustment on Carotenoid Recovery
| Post-Saponification Treatment | Final pH | Carotenoid Recovery | Reference |
| Washing with Water | ~12 | Low (~55-60% of optimal) | [1][6] |
| Acidification with Phosphate Buffer | 3 | High (>97%) | [1][6] |
Experimental Protocols
Protocol 1: Standard Saponification for Low-Lipid Matrices
This protocol is suitable for samples where micelle formation is not a primary concern.
-
Extraction: Extract carotenoids from the sample matrix using a suitable solvent (e.g., a mixture of hexane, dichloromethane, and ethanol).[1] Add 0.1% BHT to the solvent to prevent oxidation.[1]
-
Saponification: Take a known volume of the carotenoid extract and add an equal volume of 15% (w/v) methanolic KOH.[1]
-
Incubation: Seal the container under a nitrogen atmosphere, protect from light, and agitate at 35°C for 10-60 minutes.[1] The optimal time should be determined empirically.
-
Washing: Stop the reaction by adding an equal volume of deionized water. Mix gently and allow phases to separate.
-
Extraction: Collect the upper organic layer containing the free carotenoids. Repeat the extraction of the aqueous layer with the organic solvent two more times to ensure complete recovery.
-
Drying and Analysis: Pool the organic extracts, dry over anhydrous sodium sulfate, evaporate to dryness under nitrogen, and reconstitute in a suitable solvent for HPLC analysis.[4][10]
Protocol 2: Optimized Saponification for High-Lipid Matrices (Micelle Prevention)
This protocol is essential for samples like paprika oleoresin or avocado with high fat/oil content.
-
Extraction: Perform the initial carotenoid extraction as described in Protocol 1.
-
Saponification: To 1 mL of the carotenoid extract, add 1 mL of 15% (w/v) methanolic KOH.[1]
-
Incubation: Seal under nitrogen, protect from light, and place on an orbital shaker at 100 rpm for 60 minutes at 35°C.[1]
-
Micelle Disruption: Stop the reaction by adding 3 mL of 2M phosphate buffer (pH 2) to achieve a final mixture pH of approximately 3.[1] Vortex for 30 seconds. This step is critical for breaking the soap micelles.
-
Extraction: Add 10 mL of the extraction solvent (e.g., hexane:DCM, 8:2 v/v), vortex for 30 seconds, and centrifuge (e.g., 4000 rpm for 5 min) to separate the phases.[1]
-
Collection and Analysis: Carefully collect the organic phase. Dry it over anhydrous sodium sulfate, evaporate the solvent under a stream of nitrogen, and reconstitute the residue for HPLC analysis.[1]
Visualizations
Caption: A flowchart of the general experimental workflow for this compound analysis.
Caption: A decision tree to diagnose and solve low this compound recovery.
References
- 1. A Modified Extraction and Saponification Method for the Determination of Carotenoids in the Fruit of Capsicum annuum [mdpi.com]
- 2. Saponification : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. A Modified Extraction and Saponification Method for the Determination of Carotenoids in the Fruit of Capsicum annuum [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. US20240158344A1 - Process for isolation of capsanthin and other carotenoids from paprika oleoresin - Google Patents [patents.google.com]
- 8. agritrop.cirad.fr [agritrop.cirad.fr]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. fao.org [fao.org]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Capsorubin and Astaxanthin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of two potent carotenoids: Capsorubin and Astaxanthin. By examining available experimental data, this document aims to offer an objective overview to inform research and development in the fields of oxidative stress and antioxidant therapeutics.
Introduction
This compound, a red xanthophyll found predominantly in paprika (Capsicum annuum), and Astaxanthin, a keto-carotenoid synthesized by various microalgae, yeast, and marine organisms, are both recognized for their significant antioxidant potential. Their unique molecular structures, rich in conjugated double bonds, enable them to effectively quench singlet oxygen and scavenge free radicals. This guide delves into a side-by-side comparison of their antioxidant efficacy, supported by in vitro and cellular assay data.
In Vitro Antioxidant Activity
The antioxidant activity of a compound is often evaluated using various in vitro assays that measure its ability to neutralize different types of free radicals. The most common of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
Data Presentation
| Antioxidant | DPPH Radical Scavenging Activity (IC50) | ABTS Radical Scavenging Activity (IC50) | Other Notable Antioxidant Activities |
| Astaxanthin | 15.39 µg/mL[1] - 17.5 µg/mL[2] | 7.7 µg/mL[2] - 23.14 µg/mL | Potent singlet oxygen quenching activity. |
| This compound | Data not available in the reviewed literature. | Data not available in the reviewed literature. | Reported to have stronger singlet oxygen quenching activity than astaxanthin and a high inhibitory effect against lipid peroxidation.[3] The order of antioxidative activities in one study was found to be this compound > capsanthin 3,6-epoxide > capsanthin > cycloviolaxanthin > β-carotene. |
Note: The IC50 values for Astaxanthin can vary depending on the source, extraction method, and specific assay conditions. Direct comparative studies of this compound and Astaxanthin using standardized DPPH and ABTS assays are limited in the current literature, representing a notable research gap.
Cellular Antioxidant Activity
Cellular Antioxidant Activity (CAA) assays provide a more biologically relevant measure of antioxidant efficacy by assessing the compound's ability to counteract oxidative stress within a cellular environment.
Astaxanthin has also been shown to possess significant cellular antioxidant activity, protecting cells from oxidative damage induced by various stressors.
Molecular Mechanisms and Signaling Pathways
The antioxidant effects of many natural compounds are not solely due to direct radical scavenging but also through the modulation of cellular signaling pathways that control endogenous antioxidant defenses. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular resistance to oxidative stress.
Astaxanthin and the Nrf2 Signaling Pathway
Astaxanthin is a well-documented activator of the Nrf2 signaling pathway. Under conditions of oxidative stress, Astaxanthin promotes the dissociation of Nrf2 from its inhibitor, Keap1 (Kelch-like ECH-associated protein 1). This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cell's intrinsic antioxidant capacity.
Caption: Astaxanthin-mediated activation of the Nrf2 signaling pathway.
This compound and Cellular Signaling Pathways
Currently, there is a lack of published research investigating the direct effects of this compound on the Nrf2 signaling pathway or other key antioxidant-related signaling cascades. This represents a significant area for future investigation to fully elucidate the molecular mechanisms underlying this compound's antioxidant properties.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Workflow:
Caption: General workflow for the DPPH radical scavenging assay.
ABTS Radical Scavenging Assay
This assay involves the generation of the blue-green ABTS radical cation, which is then reduced by the antioxidant, leading to a decolorization that is measured spectrophotometrically.
Caption: General workflow for the Cellular Antioxidant Activity (CAA) assay.
Conclusion and Future Directions
Both this compound and Astaxanthin are potent antioxidants with significant potential for applications in human health. Astaxanthin's antioxidant activity is well-characterized, with established IC50 values in common in vitro assays and a known mechanism of action involving the activation of the Nrf2 pathway.
This compound, while less studied, shows great promise, with qualitative evidence suggesting it may possess superior antioxidant activity in certain contexts, particularly in the inhibition of lipid peroxidation and quenching of singlet oxygen. Its demonstrated ability to protect human cells from UVB-induced damage underscores its potential as a cellular antioxidant.
A critical gap in the current research is the lack of direct, quantitative comparisons of the radical scavenging activities of this compound and Astaxanthin using standardized assays. Future research should focus on obtaining these values to allow for a more definitive comparison. Furthermore, investigating the effect of this compound on the Nrf2 signaling pathway and other cellular antioxidant defense mechanisms will be crucial for a comprehensive understanding of its biological activity. Such studies will be invaluable for guiding the development of novel antioxidant-based therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparison of the carotenoid accumulation in Capsicum varieties that show different ripening colours: deletion of the capsanthin-capsorubin synthase gene is not a prerequisite for the formation of a yellow pepper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant Activity of β-Carotene Compounds in Different in Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Photoprotective Efficacy of Capsorubin and Capsanthin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photoprotective properties of two prominent carotenoids, capsorubin and capsanthin. The information presented is collated from experimental data to assist researchers and professionals in the fields of dermatology, pharmacology, and drug development in evaluating the potential of these compounds as photoprotective agents.
Executive Summary
This compound and capsanthin, both xanthophyll carotenoids found predominantly in red peppers, exhibit significant photoprotective effects against ultraviolet B (UVB) induced cellular damage. Experimental evidence consistently indicates that while both compounds are effective antioxidants and photoprotectants, This compound generally demonstrates superior efficacy in quenching singlet oxygen and inhibiting lipid peroxidation. This enhanced activity is attributed to the presence of two keto groups in its molecular structure, in contrast to the single keto group in capsanthin. Both carotenoids have been shown to protect human dermal fibroblasts from UVB-induced cytotoxicity, DNA damage, and apoptosis.
Quantitative Data Comparison
The following tables summarize the available quantitative and qualitative data comparing the photoprotective and antioxidant efficacy of this compound and capsanthin.
| Parameter | This compound | Capsanthin | Reference(s) |
| Singlet Oxygen Quenching Rate Constant | ~8 x 10⁹ M⁻¹s⁻¹ (for C40-epiisothis compound) | 5.746 x 10⁹ M⁻¹s⁻¹ | [1] |
| Inhibition of Peroxyl Radical-Dependent Lipid Peroxidation | Higher efficacy | Lower efficacy | [2] |
| UVB-Induced Cytotoxicity in Human Dermal Fibroblasts | Significant protection | Significant protection | [3][4] |
| UVB-Induced DNA Strand Breaks in Human Dermal Fibroblasts | Significant reduction | Significant reduction | [3][4] |
| UVB-Induced Caspase-3 Cleavage in Human Dermal Fibroblasts | Significant reduction | Significant reduction | [3][4] |
| DPPH Radical Scavenging Activity | Effective | Effective | No direct comparative IC50 values found |
| ABTS Radical Scavenging Activity | Effective | Effective | No direct comparative IC50 values found |
Note: While several sources confirm the antioxidant activity of both compounds, directly comparable IC50 values for DPPH and ABTS assays were not available in the reviewed literature. However, the consensus from multiple studies is that this compound's antioxidant capacity is greater than that of capsanthin.[2]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Singlet Oxygen Quenching Assay
This protocol is based on the steady-state kinetics study of singlet oxygen quenching.
-
Objective: To determine the second-order rate constant of singlet oxygen quenching by this compound and capsanthin.
-
Methodology:
-
A photosensitizer (e.g., chlorophyll) is used to generate singlet oxygen upon illumination.
-
The reaction is carried out in a suitable solvent (e.g., methylene chloride).
-
The depletion of oxygen in the reaction mixture is monitored using an oxygen electrode.
-
The quenching rate constant is calculated from the Stern-Volmer equation, which relates the rate of the photosensitized oxidation to the concentration of the quencher (this compound or capsanthin).
-
-
Instrumentation: Oxygen electrode, light source with a specific wavelength for the photosensitizer.
UVB Protection in Human Dermal Fibroblasts
This protocol outlines the general procedure for assessing the photoprotective effects of carotenoids on cultured human dermal fibroblasts.
-
Objective: To evaluate the ability of this compound and capsanthin to protect human dermal fibroblasts from UVB-induced cytotoxicity, DNA damage, and apoptosis.
-
Methodology:
-
Cell Culture: Human dermal fibroblasts are cultured in appropriate media and conditions.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of this compound or capsanthin (e.g., 1 µM) for a specified period (e.g., 24 hours).
-
UVB Irradiation: The cell culture medium is replaced with phosphate-buffered saline (PBS), and the cells are exposed to a specific dose of UVB radiation (e.g., 100-300 mJ/cm²).
-
Post-irradiation Incubation: After irradiation, the PBS is replaced with fresh culture medium containing the respective carotenoid, and the cells are incubated for a further period (e.g., 24-72 hours).
-
Assessment of endpoints:
-
Cytotoxicity: Cell viability is assessed using assays such as the MTT assay.
-
DNA Damage: DNA strand breaks are quantified using the Comet assay.
-
Apoptosis: Apoptosis is evaluated by measuring caspase-3 activity or by observing morphological changes (e.g., nuclear condensation) using staining techniques.
-
-
Comet Assay for DNA Damage
-
Objective: To quantify UVB-induced DNA strand breaks in human dermal fibroblasts.
-
Methodology:
-
Cell Harvesting: Following UVB irradiation and treatment, cells are harvested.
-
Embedding in Agarose: A suspension of single cells is mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The DNA is unwound under alkaline conditions, and then subjected to electrophoresis. Damaged DNA with strand breaks migrates out of the nucleoid, forming a "comet" tail.
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide) and visualized using a fluorescence microscope.
-
Quantification: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.
-
Caspase-3 Activity Assay
-
Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.
-
Methodology:
-
Cell Lysis: Following UVB irradiation and treatment, cells are lysed to release intracellular contents.
-
Protein Quantification: The total protein concentration of the cell lysate is determined.
-
Enzymatic Reaction: The cell lysate is incubated with a specific caspase-3 substrate that is conjugated to a colorimetric or fluorometric reporter molecule.
-
Detection: Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can be quantified using a spectrophotometer or fluorometer.
-
Normalization: Caspase-3 activity is normalized to the total protein concentration.
-
DPPH and ABTS Radical Scavenging Assays
-
Objective: To assess the free radical scavenging capacity of this compound and capsanthin.
-
Methodology:
-
DPPH Assay: A solution of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) is mixed with different concentrations of the carotenoid. The reduction of DPPH by the antioxidant results in a color change from violet to yellow, which is measured spectrophotometrically.
-
ABTS Assay: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation is generated and mixed with the carotenoid. The ability of the carotenoid to quench the blue-green ABTS radical is measured by the decrease in absorbance.
-
IC50 Calculation: The concentration of the carotenoid required to scavenge 50% of the free radicals (IC50) is calculated to determine its antioxidant potency.
-
Lipid Peroxidation Inhibition Assay (TBARS Assay)
-
Objective: To measure the ability of this compound and capsanthin to inhibit lipid peroxidation.
-
Methodology:
-
A lipid-rich substrate (e.g., linoleic acid or a tissue homogenate) is induced to undergo peroxidation using a pro-oxidant (e.g., AAPH or Fe²⁺/ascorbate).
-
The reaction is carried out in the presence and absence of different concentrations of the carotenoids.
-
The extent of lipid peroxidation is determined by measuring the formation of thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA), which forms a colored adduct with thiobarbituric acid.
-
The absorbance of the colored product is measured spectrophotometrically.
-
Signaling Pathways and Mechanisms of Action
The photoprotective effects of this compound and capsanthin are primarily mediated through their potent antioxidant properties and their ability to modulate cellular signaling pathways involved in the response to UVB-induced stress.
UVB-Induced Apoptosis Pathway in Dermal Fibroblasts
UVB radiation is a potent inducer of apoptosis (programmed cell death) in dermal fibroblasts, a key mechanism to eliminate cells with irreparable DNA damage. This process is primarily mediated through the intrinsic (mitochondrial) pathway.
Caption: UVB-induced apoptosis pathway and intervention by capsanthin and this compound.
Nrf2/Keap1 Antioxidant Response Pathway
Carotenoids, including capsanthin and this compound, can activate the Nrf2/Keap1 signaling pathway, a crucial cellular defense mechanism against oxidative stress.
Caption: Activation of the Nrf2/Keap1 antioxidant pathway by carotenoids.
Conclusion
Both this compound and capsanthin are potent photoprotective agents with significant antioxidant capabilities. The available evidence suggests that this compound exhibits a higher efficacy, particularly in quenching singlet oxygen and inhibiting lipid peroxidation, which can be attributed to its unique molecular structure. Their demonstrated ability to protect human dermal fibroblasts from UVB-induced damage highlights their potential for use in dermatological and cosmetic applications aimed at mitigating the harmful effects of sun exposure. Further research, particularly clinical trials, is warranted to fully elucidate their in vivo efficacy and to establish optimal concentrations for topical and systemic use.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. researchgate.net [researchgate.net]
- 3. Carotenoids exclusively synthesized in red pepper (capsanthin and this compound) protect human dermal fibroblasts against UVB induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UV‐induced DNA Damage in Skin is Reduced by CaSR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Capsorubin and Lutein in Ocular Health: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of two carotenoids, Capsorubin and Lutein, with a focus on their potential applications in eye health research and development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their antioxidant properties, anti-inflammatory effects, and bioavailability, supported by experimental data.
Introduction
Carotenoids are pivotal in human health, particularly in maintaining ocular function and protecting against age-related eye diseases. Lutein is a well-established xanthophyll, extensively studied for its role in the macular pigment of the eye and its protective effects against conditions such as age-related macular degeneration (AMD) and cataracts.[1][2][3][4] this compound, a red xanthophyll primarily found in paprika, is recognized for its potent antioxidant capabilities, though its specific role in eye health is an emerging area of investigation.[5][6] This guide aims to provide a side-by-side comparison of these two compounds to inform future research and therapeutic development.
Physicochemical Properties
| Property | Lutein | This compound |
| Chemical Formula | C₄₀H₅₆O₂ | C₄₀H₅₆O₄ |
| Molar Mass | 568.87 g/mol | 600.85 g/mol |
| Structure | Contains two hydroxyl groups | Contains two hydroxyl and two keto groups |
| Primary Sources | Green leafy vegetables (kale, spinach), egg yolks[1][2] | Red bell peppers (Capsicum annuum), paprika oleoresin[6] |
Comparative Efficacy in Eye Health
Antioxidant Activity
Both Lutein and this compound exhibit significant antioxidant properties by quenching reactive oxygen species (ROS), which are implicated in the pathogenesis of various eye diseases.
Studies have shown that this compound possesses a remarkably high singlet oxygen quenching activity, in some cases exceeding that of other well-known carotenoids.[5] One study reported the antioxidative activities of paprika carotenoids decreased in the order of this compound > capsanthin 3,6-epoxide > capsanthin > cycloviolaxanthin > β-carotene. In vitro studies have demonstrated Lutein's capacity to scavenge superoxide and hydroxyl radicals, with IC50 values of 21 µg/mL and 1.75 µg/mL, respectively.
| Antioxidant Parameter | Lutein | This compound | Reference Study |
| Singlet Oxygen Quenching | Effective | Potentially more effective than Lutein | Nishino et al. (2016) |
| Superoxide Radical Scavenging (IC50) | 21 µg/mL | Data not available | Sindhu et al. (2010) |
| Hydroxyl Radical Scavenging (IC50) | 1.75 µg/mL | Data not available | Sindhu et al. (2010) |
| Lipid Peroxidation Inhibition (IC50) | 2.2 µg/mL | Data not available | Sindhu et al. (2010) |
Anti-inflammatory Effects
Chronic inflammation is a key driver of degenerative eye conditions. Lutein has been shown to suppress inflammatory pathways by inhibiting the activation of NF-κB and reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[4]
Research on the specific anti-inflammatory mechanisms of this compound in ocular tissues is limited. However, studies on the closely related capsanthin in a rat model of dry eye disease demonstrated a significant reduction in inflammatory markers.[2] Oral supplementation with capsanthin from Capsicum annum in a benzalkonium chloride-induced dry eye model in rats resulted in a significant decrease in intraocular pressure and corneal surface inflammation.[2] It also inhibited the expression of inflammatory cytokines, including TNF-α, IL-2, IL-4, and IL-6.[2]
| Inflammatory Marker | Lutein | This compound/Capsanthin | Reference Study |
| NF-κB Inhibition | Demonstrated | Inferred from Capsanthin studies | Kim et al. (2012) |
| TNF-α Suppression | Demonstrated | Demonstrated (Capsanthin) | Shanmugham et al. (2022) |
| IL-6 Suppression | Demonstrated | Demonstrated (Capsanthin) | Shanmugham et al. (2022) |
Bioavailability
A critical factor for the therapeutic efficacy of a compound is its bioavailability. Lutein's bioavailability is influenced by the food matrix, with studies showing higher absorption from lutein-enriched eggs compared to supplements or spinach.[7] A study on a commercial lutein supplement (~9 mg/day) showed a significant increase in serum lutein levels from a baseline of 0.15 µg/mL to 0.72 µg/mL after 30 days.[2]
In contrast, studies on paprika oleoresin have indicated a very low bioavailability for this compound in humans. One study found that after ingestion of a single dose of paprika oleoresin containing 2.0 mg of this compound, it was not detectable in considerable amounts in the chylomicron fraction.
| Bioavailability Parameter | Lutein | This compound | Reference Study |
| Serum Concentration (after supplementation) | 0.15 µg/mL to 0.72 µg/mL (30 days at ~9mg/day) | Very low/undetectable | Pérez-Gálvez et al. (2003) |
| Factors Affecting Absorption | Food matrix (enhanced with fats) | Likely affected by food matrix; low inherent absorption | Chung et al. (2004) |
Experimental Protocols
In Vitro Antioxidant Capacity Assessment (DPPH Assay)
This protocol is a common method for evaluating the free radical scavenging activity of compounds like Lutein and this compound.
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Sample Preparation: The carotenoid extract (Lutein or this compound) is dissolved in a suitable solvent to create a series of concentrations.
-
Reaction: The carotenoid solutions are mixed with the DPPH solution in a 96-well plate.
-
Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value (concentration required to scavenge 50% of DPPH radicals) is then determined.
References
- 1. researcher.manipal.edu [researcher.manipal.edu]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. mdpi.com [mdpi.com]
- 4. foodchemistryjournal.com [foodchemistryjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lutein bioavailability is higher from lutein-enriched eggs than from supplements and spinach in men - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Capsorubin and Zeaxanthin in Cellular Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cellular uptake of two prominent carotenoids, Capsorubin and Zeaxanthin. While both are recognized for their potent antioxidant properties, their bioavailability and mechanisms of cellular absorption can differ, influencing their efficacy in various biological systems. This document summarizes key experimental findings, details relevant methodologies, and visualizes associated cellular pathways to aid in research and development.
Executive Summary
Zeaxanthin has been the subject of numerous cellular uptake studies, with established protocols using Caco-2 and ARPE-19 cell lines. These studies consistently demonstrate its absorption and highlight the role of the Scavenger Receptor Class B Type I (SR-BI) in its transport. In contrast, direct quantitative data on the cellular uptake of this compound in these standardized cell models is notably scarce in publicly available literature. While research confirms this compound's potent antioxidant and anti-inflammatory activities, a comprehensive understanding of its absorption at the cellular level remains an area for further investigation. This guide, therefore, presents a detailed account of Zeaxanthin's cellular uptake as a benchmark, alongside the current, more limited, understanding of this compound, to inform future comparative studies.
Data Presentation: Cellular Uptake of Carotenoids
The following table summarizes quantitative data from cellular uptake assays for Zeaxanthin. Due to a lack of available data, a direct quantitative comparison with this compound is not possible at this time.
| Carotenoid | Cell Line | Concentration | Incubation Time | Uptake/Transport (%) | Reference |
| Zeaxanthin | Caco-2 | Not specified | Not specified | 5.5% - 13.4% (transport) | [1][2] |
| Zeaxanthin | ARPE-19 | 1 µM | 24 hours | ~3.2% (uptake) | [3] |
| Zeaxanthin | Caco-2 | Not specified | 4 hours | 4% - 11% (apical uptake) | [4] |
Experimental Protocols
A detailed methodology for a typical carotenoid cellular uptake assay using the Caco-2 cell line is provided below. This protocol is representative of the methods used in the cited studies for Zeaxanthin and can be adapted for comparative studies involving this compound.
Caco-2 Cellular Uptake Assay Protocol
1. Cell Culture and Differentiation:
-
Caco-2 cells (HTB-37) are cultured in high glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% (v/v) heat-inactivated fetal bovine serum, non-essential amino acids, and antibiotics.
-
Cells are maintained at 37°C in a humidified 5% CO2 incubator.
-
For uptake experiments, cells are seeded onto permeable supports (e.g., Transwell® inserts) and allowed to differentiate for 19-21 days to form a confluent monolayer with well-developed tight junctions, mimicking the intestinal barrier. The integrity of the monolayer is typically monitored by measuring the transepithelial electrical resistance (TEER).
2. Preparation of Carotenoid Micelles:
-
A stock solution of the carotenoid (Zeaxanthin or this compound) is prepared in an organic solvent (e.g., ethanol or tetrahydrofuran).
-
The carotenoid solution is mixed with a lipid mixture (e.g., containing mono- and diglycerides, phospholipids, and bile salts) to facilitate the formation of micelles, which is crucial for the absorption of lipophilic compounds.
-
The organic solvent is evaporated under a stream of nitrogen, and the lipid film is hydrated with cell culture medium to form a micellar solution.
3. Cellular Uptake Experiment:
-
The differentiated Caco-2 cell monolayers are washed with phosphate-buffered saline (PBS).
-
The apical (upper) chamber is incubated with the carotenoid-containing micellar solution for a defined period (e.g., 2-4 hours) at 37°C.
-
The basolateral (lower) chamber contains a serum-free medium.
4. Quantification of Cellular Uptake and Transport:
-
After incubation, the apical and basolateral media are collected separately.
-
The cell monolayer is washed extensively with cold PBS to remove any surface-bound carotenoids.
-
The cells are lysed using a suitable buffer or solvent (e.g., ethanol or a mixture of hexane and isopropanol).
-
The concentration of the carotenoid in the cell lysate and the basolateral medium is quantified using High-Performance Liquid Chromatography (HPLC) with a C30 column and a photodiode array (PDA) detector.
-
Cellular uptake is expressed as the amount of carotenoid in the cell lysate as a percentage of the initial amount added to the apical chamber. Transport is calculated as the amount of carotenoid in the basolateral chamber as a percentage of the initial amount.
Mandatory Visualizations
Experimental Workflow: Carotenoid Cellular Uptake Assay
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Bioaccessibility and Cellular Uptake of Lutein, Zeaxanthin and Ferulic Acid from Muffins and Breads Made from Hairless Canary Seed, Wheat and Corn Blends - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Capsorubin: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Capsorubin, a natural red pigment commonly used in research, development, and as a food colorant. The following procedures are designed to ensure the safe and environmentally responsible disposal of this carotenoid compound in a laboratory setting.
This compound is a non-hazardous substance, simplifying its disposal process.[1][2] However, adherence to proper laboratory practices is crucial to maintain a safe working environment. For minor spills or disposal of small quantities, the material can be managed with standard laboratory waste.[1] For larger quantities, specific containment and disposal according to local regulations are recommended.[3]
Physical and Chemical Properties Relevant to Disposal
Understanding the properties of this compound is key to its safe handling and disposal. As a carotenoid, it is sensitive to environmental factors which can lead to its degradation.[4][5][6]
| Property | Value | Relevance to Handling and Disposal |
| Physical State | Solid (crystalline powder or viscous oil)[2] | Solid form allows for easy mechanical removal (sweeping). |
| Solubility | Insoluble in water; Soluble in oils, acetone, ethanol, chloroform.[3] | Spills should not be flushed with water. Use appropriate solvents for cleaning contaminated surfaces if necessary. |
| Stability | Sensitive to light, oxygen, and heat.[2][4] | Store in a cool, dark, and tightly sealed container to prevent degradation.[3] Degraded material does not pose a specific hazard but should be disposed of promptly. |
| Toxicity | Non-toxic, biodegradable.[2] | Considered safe for standard disposal methods for non-hazardous waste. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including safety glasses and gloves.[3]
2. Spill Management:
-
For small spills, sweep up the solid material.[3]
-
Use a damp cloth or a mild detergent solution for final cleaning of the spill area.[2]
-
Collect all contaminated materials (e.g., paper towels, absorbent pads) and place them in a designated waste container.
3. Containerization of Waste:
-
Place the collected this compound waste into a suitable, clearly labeled, and closed container.[3] This prevents accidental exposure and release into the environment.
4. Disposal Route:
-
Small Quantities: For smaller research-scale quantities, this compound can be disposed of with regular laboratory or household waste, in accordance with institutional guidelines for non-hazardous materials.[1]
-
Large Quantities: For larger quantities, such as from bulk handling or significant spills, it is recommended to follow local and institutional regulations for chemical waste disposal. While not classified as hazardous, large volumes may require specific disposal methods.
-
Contaminated Solvents: If this compound is dissolved in a solvent for experimental purposes, the disposal method should be dictated by the hazards of the solvent itself. Dispose of the solution as hazardous waste according to the solvent's safety data sheet.
5. Documentation:
-
Maintain records of disposed chemicals as per your institution's laboratory safety protocols.
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated below. This diagram outlines the decision-making process from the point of waste generation to its final disposal.
By following these guidelines, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and sustainable laboratory environment.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
